Potassium (4-carboxyphenyl)trifluoroborate
Description
The exact mass of the compound Potassium 4-carboxyphenyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(4-carboxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCPMQLYMSRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635705 | |
| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |
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Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-38-0 | |
| Record name | Borate(2-), (4-carboxylatophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50635705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-carboxyphenyltrifluoroborate | |
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Foundational & Exploratory
A Technical Guide to the Structural Analysis of Potassium (4-carboxyphenyl)trifluoroborate
Introduction
Potassium (4-carboxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] Their appeal stems from their stability to air and moisture, a notable advantage over their boronic acid counterparts, which can be prone to dehydration and other stability issues.[2] The presence of the carboxylic acid moiety in the 4-position of the phenyl ring introduces a valuable functional handle, opening avenues for further molecular elaboration, making this compound particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients.
A thorough and unambiguous structural characterization is paramount to ensuring the quality, reactivity, and predictability of this reagent in complex synthetic pathways. This guide provides an in-depth overview of the core analytical techniques employed to elucidate and confirm the structure of this compound, offering insights into the experimental rationale and data interpretation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Molecular Structure
This compound is a white crystalline solid. The defining feature of its structure is a tetracoordinate boron atom, which imparts greater stability compared to tricoordinate boronic acids.[1] This stability allows for the manipulation of other functional groups within the molecule while preserving the crucial carbon-boron bond for subsequent reactions.[3]
Core Structural Analysis Workflow
A multi-technique approach is essential for the comprehensive structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. For organotrifluoroborates, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B is required for a complete picture.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic salts.
-
¹H NMR : Acquire a standard proton NMR spectrum. The aromatic protons will appear as doublets in the approximate range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm), which will exchange upon addition of D₂O.
-
¹³C NMR : Obtain a proton-decoupled ¹³C spectrum. Key resonances include the carboxyl carbon (~165-175 ppm), the aromatic carbons (120-140 ppm), and, importantly, the carbon directly attached to the boron atom. This C-B signal is often broad due to the quadrupolar nature of the boron nucleus.[5]
-
¹⁹F NMR : This experiment is crucial for confirming the trifluoroborate moiety. A single, often broad, resonance is expected in the range of -129 to -141 ppm.[5] The chemical shift can be influenced by the solvent and concentration.
-
¹¹B NMR : The ¹¹B spectrum will show a characteristic quartet due to the coupling between the boron-11 nucleus and the three equivalent fluorine atoms (¹JB-F).[4][5] Using a modified pulse sequence can improve resolution and allow for the clear observation of this coupling.[4]
Causality and Interpretation
-
Solvent Choice : The choice of DMSO-d₆ is strategic. It not only solubilizes the salt but also shifts the residual water peak away from the aromatic region, preventing signal overlap.
-
Multi-nuclear Approach : Relying on ¹H NMR alone is insufficient. ¹⁹F and ¹¹B NMR provide direct evidence of the trifluoroborate group, which is the defining feature of the molecule. The observation of the ¹¹B-¹⁹F coupling constant is a definitive confirmation of the B-F bonds.[4][5]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Information |
| ¹H | ~7.5-8.0 | Doublets | 1,4-disubstituted aromatic ring |
| >10 | Broad Singlet | Carboxylic acid proton | |
| ¹³C | ~165-175 | Singlet | Carboxyl carbon |
| ~120-140 | Singlets | Aromatic carbons | |
| (Variable) | Broad Singlet | Carbon attached to Boron | |
| ¹⁹F | ~ -135 | Broad Singlet | Trifluoroborate group |
| ¹¹B | ~ 3-5 | Quartet | Tetracoordinate Boron (B-F coupling) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule. For potassium organotrifluoroborates, electrospray ionization (ESI) in negative ion mode is the technique of choice.[6][7][8]
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol.[9]
-
Ionization : Introduce the sample into an ESI source operating in negative ion mode. The trifluoroborate anion, [C₇H₅O₂BF₃]⁻, is the primary species observed.
-
Mass Analysis : Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the exact mass of the anion.
-
Data Validation : The measured mass should be within 5 ppm of the calculated theoretical mass for the elemental formula.[6][8] It is common practice to use internal reference standards, such as sodium alkyl sulfates, to ensure high accuracy.[6][9]
Causality and Interpretation
-
Negative Ion Mode : The trifluoroborate group carries a formal negative charge, making it ideal for detection in negative ESI mode. This provides high sensitivity and a clean spectrum.
-
Internal Standards : The use of internal standards is a self-validating step.[6] It corrects for any minor fluctuations in the mass spectrometer's calibration, ensuring the trustworthiness of the high-accuracy mass measurement.
-
Adduct Formation : Be aware of potential adducts. While the primary ion is the trifluoroborate anion, adducts like [2M + K]⁻ or [2M + Na]⁻ have also been observed and can provide additional information, though may also indicate decomposition pathways.[10]
Vibrational Spectroscopy (FTIR/Raman)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : The most common method is the potassium bromide (KBr) pellet technique.[11] A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet.
-
Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹).[12]
Key Vibrational Modes and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2500-3300 | O-H stretch | Carboxylic Acid O-H (broad) |
| ~1680-1710 | C=O stretch | Carboxylic Acid C=O |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1000-1100 | B-F stretch | Trifluoroborate B-F |
| ~1210-1320 | C-O stretch | Carboxylic Acid C-O |
The broad O-H stretch and the strong C=O stretch are characteristic of the carboxylic acid dimer, which is often present in the solid state. The strong absorptions in the 1000-1100 cm⁻¹ region are indicative of the B-F bonds.
Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Crystallography
-
Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from an aqueous or alcohol solution).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters.
Structural Insights
-
Boron Geometry : X-ray analysis confirms the distorted tetrahedral geometry around the boron atom, a hallmark of the BF₃⁻ group.[13]
-
Bond Lengths and Angles : Precise measurements of C-B, B-F, C=O, and C-O bond lengths can be obtained, confirming the covalent and ionic nature of the bonding within the molecule.
-
Intermolecular Interactions : The crystal packing reveals how the molecules interact in the solid state. This includes hydrogen bonding from the carboxylic acid groups and ionic interactions between the potassium cations and the trifluoroborate anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions.[13]
Caption: Key structural features and ionic interaction in this compound.
Conclusion
The structural analysis of this compound requires a synergistic combination of advanced analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) elucidates the molecular structure and connectivity in solution. High-resolution mass spectrometry provides unequivocal confirmation of the elemental formula. Vibrational spectroscopy (FTIR) offers a rapid means to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof of the three-dimensional solid-state structure, including precise bond parameters and intermolecular packing forces. By integrating the data from these orthogonal methods, researchers and drug development professionals can proceed with confidence, knowing the precise structure and quality of this critical synthetic building block.
References
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]
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Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2006). Accurate Mass Determination of Organotrifluoroborates. ACS Publications. [Link]
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Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]
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Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Cowley, A. R., & O'Hare, D. (2012). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 68(8), m1033–m1034. [Link]
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Oliveira, C. C., da Silva, F. C., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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PubChem. Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. [Link]
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Nave, S., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5098–5101. [Link]
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Willcox, D. R., et al. (2020). Crystal structure of potassium trifluoroborate salt 10. ResearchGate. [Link]
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Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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ResearchGate. (2020). Spectroscopic studies on the potassium 1-fluorobenzoyltrifluoroborate salt by using the FT-IR, Raman and UV-Visible spectra and DFT calculations. ResearchGate. [Link]
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Davulga, B. (2010). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. International Journal of Natural and Engineering Sciences, 4(2), 35-40. [Link]
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Bhatt, N., et al. (2015). Crystal structure of potassium 4-(2-carboxyphenyl)-3,5-dimethyl-1,2,6-thiadiazin-2-ide 1,1-dioxide monohydrate, C12H13KN2O5S. ResearchGate. [Link]
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Zhu, F., et al. (2023). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics. [Link]
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Wang, Y., et al. (2019). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. International Journal of Molecular Sciences, 20(4), 885. [Link]
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fundamental chemistry of potassium organotrifluoroborates
An In-Depth Technical Guide to the Fundamental Chemistry of Potassium Organotrifluoroborates
Introduction: A Paradigm Shift in Organoboron Chemistry
For decades, organoboron chemistry has been a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a monumental achievement for carbon-carbon bond formation.[1] Traditionally, this field has been dominated by boronic acids and their ester derivatives. However, these compounds are not without their challenges; boronic acids are prone to dehydration, forming cyclic boroxine anhydrides that complicate reaction stoichiometry, while both acids and esters can exhibit sensitivity to air and moisture, requiring careful handling and storage.[2]
Potassium organotrifluoroborates ([R-BF₃]K⁺) have emerged as a superior class of organoboron reagents that elegantly circumvent these issues.[2][3][4] These crystalline, free-flowing solids are remarkably stable to both air and moisture, often capable of being stored indefinitely at room temperature without special precautions.[1][2][5] This exceptional stability arises from the tetracoordinate nature of the boron atom, which is saturated by three strongly electronegative fluorine atoms.[2][6] Yet, this stability is not a barrier to reactivity. Under the basic conditions of cross-coupling reactions, the trifluoroborate salt acts as a masked form of a boronic acid, slowly hydrolyzing to release the active species.[4][7][8] This "slow-release" mechanism is a key advantage, minimizing the side reactions that plague their more reactive counterparts.[9][10] This guide provides a comprehensive exploration of the , from their synthesis and structure to their reactivity and application, designed for the modern research scientist.
Part 1: Synthesis and Preparation of Potassium Organotrifluoroborates
The accessibility of organotrifluoroborates is a primary driver of their widespread adoption. Several robust and high-yielding synthetic methodologies have been developed, allowing for the preparation of a vast array of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates.
The Vedejs Method: Conversion from Boronic Acids
The most direct and widely used method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][6] This protocol, pioneered by Vedejs, is operationally simple and highly efficient.
The choice of KHF₂ as the fluorinating agent is critical. Simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl groups of boronic acids.[1] KHF₂ acts as a source of both fluoride and hydrofluoric acid (HF) in aqueous media, which is necessary to facilitate the conversion and break down the boroxine or dimeric structures often present in solid boronic acid samples.[1]
This protocol details the conversion of phenylboronic acid to its corresponding trifluoroborate salt.
-
Dissolution: Phenylboronic acid (1.0 equivalent) is dissolved in methanol (e.g., 4 mL per gram of boronic acid).
-
Preparation of Fluorinating Agent: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is prepared. Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment in a chemical fume hood. Glassware may be etched over time.[11]
-
Precipitation: The aqueous KHF₂ solution is added slowly to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate of potassium phenyltrifluoroborate typically forms immediately.[2]
-
Stirring: The resulting slurry is stirred for 30-60 minutes to ensure complete conversion.
-
Isolation: The white solid is collected by vacuum filtration.
-
Washing: The filter cake is washed sequentially with the reaction solvent (methanol/water), followed by a volatile organic solvent like diethyl ether or acetone to facilitate drying.
-
Drying: The product is dried under vacuum to yield the pure potassium phenyltrifluoroborate salt.
One-Pot Syntheses from Organometallics
To access organotrifluoroborates from precursors other than boronic acids, or to avoid the isolation of potentially unstable intermediates, one-pot procedures are frequently employed. These methods typically involve the formation of an organolithium or Grignard reagent, which is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is not isolated but is directly treated in situ with an aqueous solution of KHF₂ to furnish the final product.[1][3]
Advanced Synthetic Strategies
The versatility of organotrifluoroborates is further expanded by specialized synthetic routes:
-
Hydroboration: Alkenes and alkynes can undergo hydroboration, and the resulting organoborane intermediate is then converted to the trifluoroborate salt with KHF₂.[3][6]
-
Nucleophilic Substitution: Functionalized organotrifluoroborates can be prepared via nucleophilic substitution on potassium halomethyltrifluoroborates. This method allows for the introduction of diverse functionalities directly onto an alkyltrifluoroborate scaffold.[12][13][14]
Caption: Key synthetic pathways to potassium organotrifluoroborates.
Part 2: Core Chemical Properties: Structure, Stability, and Handling
The defining characteristics of potassium organotrifluoroborates are their unique structure and exceptional stability, which set them apart from other organoboron reagents.
Structure and Bonding
X-ray crystallographic studies reveal that the anion of a potassium organotrifluoroborate features a boron atom in a distorted tetrahedral geometry, covalently bonded to one organic group and three fluorine atoms.[1][15] This tetracoordinate "ate" complex structure satisfies the octet rule for boron, eliminating the vacant p-orbital that characterizes trivalent boronic acids and esters. This structural feature is the origin of their enhanced stability, as it renders the boron center less susceptible to attack by water or oxygen.[1] The potassium cation engages in ionic interactions primarily with the fluorine atoms of surrounding anions.[1][15][16]
Unparalleled Stability
The stability of organotrifluoroborates is their most significant practical advantage. This stability is multifaceted and allows them to be used in multi-step synthetic sequences where other organoboron reagents would fail.[2]
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Physical Form | Crystalline, free-flowing solids[2] | Often solids, can be amorphous | Liquids or low-melting solids |
| Air/Moisture Stability | Excellent; can be stored indefinitely[1][2][5] | Prone to dehydration to form boroxines[2] | Can be susceptible to hydrolysis[2] |
| Thermal Stability | High; often stable above 300 °C[1][17] | Variable; can decompose upon heating | Generally less stable than trifluoroborates |
| Oxidative Stability | Robust; compatible with many oxidants[18] | Generally incompatible with oxidants | Incompatible with oxidants |
| Handling | No special precautions needed[1][17] | Requires careful handling and storage | Often requires inert atmosphere |
The Hydrolysis Equilibrium: The Key to Reactivity
While remarkably stable, organotrifluoroborates are not inert. Their utility in cross-coupling reactions hinges on their controlled hydrolysis to the corresponding boronic acid, which is the catalytically active species in the transmetalation step of the Suzuki-Miyaura cycle.[4][9][10]
[R-BF₃]⁻K⁺ + 2 H₂O ⇌ R-B(OH)₂ + 3 F⁻ + K⁺ + 2 H⁺
This hydrolysis is typically promoted by the basic conditions of the reaction.[17] The rate of hydrolysis is crucial; it must be appropriately geared to the rate of the catalytic turnover.[9][10] This ensures that only a low, steady-state concentration of the highly reactive boronic acid is present at any given time, which effectively suppresses common side reactions like protodeboronation and oxidative homocoupling.[9][10]
Interestingly, the hydrolysis of some aryltrifluoroborates is subject to an "acid-base paradox," where the process is actually catalyzed by acid, ensuring a very slow release under the strongly basic conditions of the coupling reaction.[9][10] The rate can also be influenced by the solvent system and even the surface of the glass reaction vessel, which can act as a Lewis acid to sequester fluoride ions and drive the equilibrium forward.[8][9][10]
Caption: The hydrolysis equilibrium unlocks the reactivity of the boronate.
Handling and Storage
For optimal long-term stability, potassium organotrifluoroborates should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[17] While they are exceptionally robust compared to other organometallics, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis over time.[17] No special inert atmosphere techniques are generally required for handling or weighing the solids.[3]
Part 3: Reactivity and Synthetic Applications
The unique combination of stability and controlled reactivity makes potassium organotrifluoroborates powerful reagents in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
Organotrifluoroborates are now widely recognized as premier nucleophilic partners in Suzuki-Miyaura reactions.[2][3][6] They are compatible with a broad range of electrophiles, including electron-rich and electron-poor aryl and vinyl halides and triflates.[6][19][20]
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (Ar-X). The key difference when using an organotrifluoroborate is the prerequisite ex-situ or in-situ hydrolysis to the boronic acid. The resulting boronic acid is then activated by a base to form a boronate species, which undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[21]
Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.
This protocol provides a general guideline and may require optimization for specific substrates and catalysts.
-
Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.2–2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4–10 mol%).
-
Addition of Base: Add a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0–3.0 equiv.).[17]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water 9:1 or toluene/water).[2][19]
-
Heating: Heat the reaction mixture with vigorous stirring to the required temperature (e.g., 85–100 °C) for the necessary time (typically 2–24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.[17]
Other Synthetic Transformations
Beyond their flagship role in Suzuki-Miyaura coupling, the unique stability and reactivity of organotrifluoroborates have been leveraged in a growing number of other transformations:
-
Rhodium-Catalyzed Additions: They serve as effective nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones and esters.[1]
-
Generation of Lewis Acids: Treatment with Lewis acids like BF₃·Et₂O or SiCl₄ can convert them into highly reactive organodifluoroboranes (R-BF₂), which are valuable Lewis acids for various applications.[1]
-
Functional Group Interconversion: The robust nature of the C-BF₃ bond allows for chemical modifications to the organic framework. For example, potassium alkenyltrifluoroborates can be epoxidized using dimethyldioxirane without cleaving the carbon-boron bond, yielding stable epoxytrifluoroborates that can then be used in subsequent cross-coupling reactions.[18]
Conclusion and Outlook
Potassium organotrifluoroborates represent a mature yet continually evolving class of reagents in synthetic chemistry. Their synthesis is straightforward, their stability is exceptional, and their reactivity is both potent and tunable. By acting as stable, solid surrogates for boronic acids, they have simplified protocols, broadened substrate scope, and enabled new synthetic strategies that were previously impractical. For researchers in materials science and drug development, the ability to handle and store complex, functionalized building blocks without degradation is a significant advantage, streamlining the synthesis of novel molecular architectures. As new catalytic systems and reaction methodologies continue to be developed, the mighty oak of organoboron chemistry will undoubtedly see its organotrifluoroborate branch grow even stronger.[22]
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Molander, G. A.; Ham, J.; Hoover, T. D. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2007 , 72 (10), 3891–3893. [Link]
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Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]
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Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [Link]
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The Rise of Aryltrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Era for Organoboron Chemistry
The landscape of cross-coupling chemistry, a cornerstone of modern synthetic organic chemistry, has been profoundly shaped by the development of organoboron reagents. For decades, boronic acids and their ester derivatives have been the workhorses of the Nobel Prize-winning Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures. However, the inherent challenges associated with these reagents, such as potential instability and the need for anhydrous conditions, have driven the quest for more robust and versatile alternatives.[1][2] Enter the potassium aryltrifluoroborates (ArBF₃K), a class of organoboron compounds that have emerged as exceptionally stable, yet highly reactive, coupling partners.[3][4] This guide provides an in-depth exploration of the discovery, development, synthesis, and application of aryltrifluoroborates, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.
The Genesis of a Superior Reagent: A Historical Perspective
The journey of aryltrifluoroborates from chemical curiosities to indispensable tools in the synthetic chemist's arsenal is a testament to the persistent pursuit of improved reactivity and stability. While the chemistry of organoboron compounds has been explored for over a century, the specific development of organotrifluoroborates gained significant momentum in the late 20th and early 21st centuries.
Pioneering work by Vedejs in 1995 described an efficient method for the preparation of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂).[5] This development was a critical turning point, providing a straightforward and high-yielding route to these stable salts. Subsequently, the research groups of Gary A. Molander, as well as Sylvain Darses and Jean-Pierre Genet, extensively explored the vast potential of these reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[3][6][7] Their contributions have been instrumental in establishing aryltrifluoroborates as reliable and often superior alternatives to traditional organoboron reagents.[8]
Synthesis of Aryltrifluoroborates: A Practical Guide
The accessibility of aryltrifluoroborates is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, with the choice of method often depending on the starting material and the desired scale.
Protocol 1: Synthesis from Arylboronic Acids
This is the most common and straightforward method for preparing potassium aryltrifluoroborates, relying on the conversion of readily available arylboronic acids.[5]
Step-by-Step Methodology:
-
Dissolution: The arylboronic acid is dissolved in a suitable solvent, typically a mixture of methanol and water (e.g., 5:1).
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the boronic acid solution.
-
Precipitation: The potassium aryltrifluoroborate salt, being less soluble in the reaction mixture, precipitates out of the solution.
-
Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried under vacuum. Purification can often be achieved by simple recrystallization.[9]
The underlying principle of this reaction is the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂, forming the stable tetracoordinate trifluoroborate anion.
Protocol 2: One-Pot Synthesis from Arenes via Ir-Catalyzed Borylation
A more advanced and efficient route, developed by Hartwig and others, allows for the direct conversion of arenes to aryltrifluoroborates in a one-pot sequence, bypassing the need to isolate the intermediate boronic ester.[5][10][11][12][13]
Step-by-Step Methodology:
-
Ir-Catalyzed Borylation: The arene is subjected to an iridium-catalyzed borylation reaction using a boron source like bis(pinacolato)diboron (B₂pin₂). This step forms an arylboronic ester.
-
Displacement of Pinacol: Without isolation of the boronic ester, potassium hydrogen difluoride (KHF₂) is added to the reaction mixture.
-
Formation of Aryltrifluoroborate: The pinacol group is displaced by fluoride ions, leading to the formation of the desired potassium aryltrifluoroborate.[5]
-
Isolation: The product is then isolated through standard workup and purification procedures.
This one-pot methodology is particularly advantageous as it avoids the handling of potentially sensitive boronic acid intermediates and allows for the synthesis of aryltrifluoroborates with diverse substitution patterns that may be difficult to access through traditional methods.[5][11]
Caption: One-pot synthesis of aryltrifluoroborates from arenes.
Properties and Advantages: Why Choose Aryltrifluoroborates?
The superior properties of aryltrifluoroborates over their boronic acid and ester counterparts are the primary drivers of their increasing popularity in organic synthesis.[4]
| Property | Aryltrifluoroborates (ArBF₃K) | Arylboronic Acids (ArB(OH)₂) | Arylboronic Esters (ArB(OR)₂) |
| Stability | High; crystalline solids, stable to air and moisture for extended periods.[4][5] | Moderate; can undergo dehydration to form boroxines and are susceptible to protodeboronation.[2] | Generally stable, but can be sensitive to hydrolysis. |
| Handling | Easy to handle, weigh, and store.[14] | Can be challenging to handle due to their hygroscopic nature and tendency to be amorphous. | Generally easy to handle, often as oils or low-melting solids. |
| Reactivity | Often more reactive than boronic esters in cross-coupling reactions.[5][11] | Generally good reactivity, but can be sluggish in some cases. | Reactivity can be lower than boronic acids and trifluoroborates.[5] |
| Purification | Often purified by simple filtration and washing or recrystallization.[9] | Purification can be complex, often requiring chromatography. | Typically purified by chromatography or distillation. |
The enhanced stability of aryltrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from premature cleavage.[1] This stability allows for a broader range of functional groups to be tolerated in the molecule, expanding the scope of their application in complex syntheses.[15]
Aryltrifluoroborates in Action: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most prominent application of aryltrifluoroborates, where they serve as exceptional nucleophilic partners for a wide array of electrophiles.[1][16][17][18]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling of aryltrifluoroborates involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar'-X) to form a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the aryl group is transferred from the boron atom to the palladium center. The aryltrifluoroborate is activated by a base, which facilitates the formation of a more reactive organoboron species, likely an arylboronic acid or a related derivative in situ. This species then undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[18]
The choice of base, solvent, and palladium ligand can significantly influence the efficiency of the reaction, and optimization of these parameters is often necessary for challenging substrates.[16]
Expanding the Horizons: Beyond Suzuki-Miyaura
While the Suzuki-Miyaura reaction remains the flagship application, the utility of aryltrifluoroborates extends to a variety of other important transformations in organic synthesis, including:
-
Chan-Lam Coupling: Copper-catalyzed C-N and C-O bond formation.
-
Rhodium-Catalyzed Additions: Conjugate additions to α,β-unsaturated systems.
-
Direct Arylation: Palladium-catalyzed C-H functionalization reactions.
-
Applications in Medicinal Chemistry: The stability and favorable toxicological profile of boron-containing compounds have made aryltrifluoroborates attractive building blocks in drug discovery and for the synthesis of PET imaging agents.[15][19][20][21]
Conclusion: A Bright Future for Aryltrifluoroborates
Potassium aryltrifluoroborates have firmly established themselves as indispensable reagents in modern organic synthesis. Their remarkable stability, ease of handling, and high reactivity have addressed many of the limitations associated with traditional organoboron compounds. As research continues to uncover new synthetic methodologies and applications, the role of aryltrifluoroborates in academia and industry, particularly in the development of pharmaceuticals and advanced materials, is poised for continued growth. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of these versatile and powerful synthetic tools.
References
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
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Vedejs, E., & Chapman, R. W. (1995). Conversion of arylboronic acids into potassium aryltrifluoroborates: Convenient precursors of arylboron difluoride Lewis acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
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Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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American Chemical Society. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]
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Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18042–18043. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Larhed, M., & Hallberg, A. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(8), 2142–2145. [Link]
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Molander, G. A., & Ham, J. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Organic Letters, 15(24), 6142–6145. [Link]
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Wade, C. R., Zhao, H., & Gabbaï, F. P. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(34), 6380–6381. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Friščić, T., & James, S. L. (2020). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. Angewandte Chemie International Edition, 59(4), 1436–1440. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Gary A. Molander. Retrieved from [Link]
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Stefani, H. A., & Guarezemini, A. S. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 70(14), 5686–5689. [Link]
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SciSpace. (n.d.). Gary A. Molander. Retrieved from [Link]
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Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Institute of Organic Chemistry and Biochemistry of the CAS. (2014). Invited Lecture – Gary A. Molander. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. Retrieved from [Link]
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A Deep Dive into the Spectroscopic Characterization of Potassium (4-carboxyphenyl)trifluoroborate: A Technical Guide for Researchers
Introduction: The Rising Prominence of a Versatile Reagent
Potassium (4-carboxyphenyl)trifluoroborate has emerged as a significant and versatile building block in modern organic synthesis and medicinal chemistry. As a subclass of organotrifluoroborates, it offers distinct advantages over traditional boronic acids and esters, including enhanced stability to air and moisture, which simplifies handling and storage. Its utility is prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The presence of the carboxylic acid moiety provides a valuable functional handle for further molecular elaboration, making it an attractive reagent for the synthesis of complex molecules and active pharmaceutical ingredients.
This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized to characterize and validate the structure and purity of this compound. A thorough understanding of its spectroscopic fingerprint is paramount for researchers to ensure the quality of their starting materials and to accurately interpret reaction outcomes. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, boron, and fluorine environments within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The proton NMR spectrum provides a straightforward confirmation of the aromatic and carboxylic acid protons. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable carboxylic acid proton.
Expected Spectrum: The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.5-8.0 ppm), characteristic of a para-substituted benzene ring. The integration of these signals should correspond to two protons each. The carboxylic acid proton is often observed as a broad singlet at a higher chemical shift (typically >12 ppm), and its presence can be confirmed by D₂O exchange, where the peak disappears.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~3.6 seconds
-
Repetitions: 16
-
Spectral Width: 15 ppm
-
-
Referencing: Use the residual DMSO peak (δ ≈ 2.50 ppm) as the internal reference.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: Carbon NMR is essential for confirming the carbon framework of the molecule. The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the neighboring ¹¹B nucleus.[3]
Expected Spectrum: The spectrum will show distinct signals for the carboxyl carbon (around 167 ppm), the aromatic carbons (typically between 125-140 ppm), and the carbon ipso to the trifluoroborate group, which will likely be broadened.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A spectrometer with a carbon-observe probe is required.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Delay: 2.3 seconds
-
Acquisition Time: ~1.7 seconds
-
Repetitions: 1024 or more for adequate signal-to-noise.
-
Spectral Width: 250 ppm
-
-
Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet (δ ≈ 39.5 ppm).[1]
¹⁹F and ¹¹B NMR Spectroscopy: The Signature of the Trifluoroborate Moiety
Expertise & Experience: ¹⁹F and ¹¹B NMR are indispensable for directly probing the trifluoroborate group. The high natural abundance and sensitivity of ¹⁹F make it an excellent nucleus for analysis.[1] The ¹¹B NMR spectrum confirms the tetrahedral coordination around the boron atom.[4]
Expected Spectra:
-
¹⁹F NMR: A single, often broad, resonance is expected for the three equivalent fluorine atoms, typically in the range of -135 to -145 ppm.[5] Coupling to the ¹¹B nucleus may be observed, resulting in a quartet, although this can be broadened by quadrupolar relaxation.[1][3]
-
¹¹B NMR: A characteristic signal for a tetracoordinate boron is expected between 2 and 4 ppm.[4] This signal may appear as a quartet due to coupling with the three fluorine atoms.[3] Using a modified pulse sequence can sometimes improve resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[1]
Experimental Protocol: ¹⁹F and ¹¹B NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrumentation: Requires a spectrometer with multinuclear capabilities.
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Angle: 45°
-
Delay: 1.0 second
-
Acquisition Time: ~0.3 seconds
-
Repetitions: 80
-
Spectral Width: 177 ppm
-
-
¹¹B NMR Acquisition Parameters:
-
Pulse Sequence: A sequence designed to minimize baseline distortion and improve resolution (e.g., S2PUL on Varian systems) is recommended.[1]
-
Delay: 0.5 seconds
-
Repetitions: 128
-
Spectral Width: 171 ppm
-
-
Referencing:
Summary of Expected NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~7.5-8.0 | d | Aromatic protons |
| ¹H | >12 | br s | Carboxylic acid proton (exchangeable with D₂O) |
| ¹³C | ~167 | s | Carboxyl carbon |
| ¹³C | ~125-140 | s | Aromatic carbons |
| ¹³C | Varies | br s | Carbon attached to boron |
| ¹⁹F | ~ -135 to -145 | br s or q | Trifluoroborate fluorines |
| ¹¹B | ~ 2-4 | q | Tetrahedral boron |
Experimental Workflow for NMR Analysis
Caption: Workflow for comprehensive NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in the molecule.[6][7] For this compound, the key vibrational modes to observe are those associated with the carboxylic acid and the trifluoroborate moiety.
Expected Spectrum:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-O Stretch: A medium intensity band between 1320-1210 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid.
-
B-F Stretch: Strong and broad absorption bands in the 1100-950 cm⁻¹ region are characteristic of the B-F stretching vibrations in the trifluoroborate anion.[5]
-
Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Collection:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
Logical Relationship between Functional Groups and IR Peaks
Caption: Correlation of molecular functional groups to their characteristic FT-IR absorption bands.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of the trifluoroborate anion. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this salt.[8] The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can be a useful diagnostic tool in high-resolution mass spectrometry.[9][10]
Expected Spectrum: In negative ion mode ESI-MS, the primary ion observed will be the [(4-carboxyphenyl)trifluoroborate]⁻ anion. The mass-to-charge ratio (m/z) for this anion should correspond to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography system (LC-MS) or used for direct infusion.
-
Ionization Mode: Operate in negative ion mode to detect the trifluoroborate anion.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra over an appropriate m/z range.
X-ray Crystallography: Unveiling the Three-Dimensional Structure
Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the coordination geometry around the boron atom. While obtaining suitable crystals can be a challenge, the resulting data is the gold standard for structural confirmation.
Expected Structure: The crystal structure will confirm the distorted tetrahedral geometry around the boron atom, with three B-F bonds and one B-C bond.[12][13] The potassium cation will be coordinated to the fluorine atoms of the trifluoroborate anions and potentially the oxygen atoms of the carboxylate group, forming a layered or network structure in the solid state.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of multiple analytical techniques. While NMR provides the detailed solution-state structure, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and X-ray crystallography offers the definitive solid-state structure. By employing the protocols and understanding the expected outcomes detailed in this guide, researchers can confidently validate the identity, purity, and structure of this invaluable synthetic reagent, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. rtilab.com [rtilab.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Stability of Potassium (4-carboxyphenyl)trifluoroborate in Various Solvents
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The success of this reaction is intrinsically linked to the nature of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their inherent instability, propensity for dehydration to form boroxines, and sensitivity to air and moisture present significant challenges in terms of handling, storage, and stoichiometry.[3][4] This has led to the ascendancy of potassium organotrifluoroborates as a superior class of reagents.[1][5][6] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage and easier handling, a considerable advantage in complex, multi-step syntheses.[4][7]
Potassium (4-carboxyphenyl)trifluoroborate, the subject of this guide, is a bifunctional reagent of particular interest. It incorporates a stable nucleophilic boron moiety for cross-coupling reactions while presenting a carboxylic acid group for further functionalization, making it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. Understanding its stability across a range of solvents and conditions is therefore paramount for its effective and reliable application.
Core Concepts of Stability: A Mechanistic Overview
The remarkable stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[1] However, this stability is not absolute. The primary pathway for the degradation of this compound is through hydrolysis to the corresponding boronic acid, (4-carboxyphenyl)boronic acid. It is crucial to recognize that this hydrolysis is often a prerequisite for participation in palladium-catalyzed cross-coupling reactions, as the boronic acid is the active species in the transmetalation step.[7]
The rate of this hydrolysis is profoundly influenced by several factors:
-
pH: The stability of the B-F bond is highly pH-dependent. While generally stable under neutral conditions, hydrolysis is significantly accelerated in the presence of bases, which are commonly employed in Suzuki-Miyaura reactions to facilitate the formation of the active boronic acid.[7] Conversely, strongly acidic conditions can lead to protodeboronation.
-
Solvent System: The composition of the solvent plays a critical role. The presence of water is essential for hydrolysis to occur.[1] Mixed solvent systems, such as tetrahydrofuran (THF)/water or toluene/water, are frequently used in reactions involving these reagents to balance solubility and reactivity.
-
Electronic Effects of Substituents: The electronic nature of the substituent on the aromatic ring influences the hydrolytic stability of the B-F bond.[8] The electron-withdrawing nature of the carboxylic acid group in this compound is expected to impact the electron density at the boron center and, consequently, its susceptibility to hydrolysis.
-
Temperature: As with most chemical reactions, temperature will affect the rate of hydrolysis. Higher temperatures, often required for cross-coupling reactions, will accelerate the conversion of the trifluoroborate to the boronic acid.
Experimental Workflow for Assessing Stability
To quantitatively assess the stability of this compound in different solvents, a systematic experimental approach is required. The following protocol outlines a general method for monitoring its hydrolytic stability.
Protocol: Monitoring the Hydrolytic Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable, dry, aprotic solvent where it is reasonably soluble and stable, such as anhydrous THF or dioxane.
-
Reaction Setup: In a series of reaction vessels, place the desired solvent systems (e.g., THF/water, acetonitrile/water, methanol, etc.) and any additives to be tested (e.g., a base such as cesium carbonate).
-
Temperature Control: Bring the solvent mixtures to the desired experimental temperature and ensure thermal equilibrium.
-
Initiation of Experiment: Initiate the stability study by adding a precise volume of the this compound stock solution to each reaction vessel.
-
Time-Course Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot, if necessary, and prepare it for analysis. This may involve dilution with a suitable solvent.
-
Analytical Method: Analyze the samples using a suitable analytical technique, such as ¹⁹F NMR or HPLC, to determine the concentration of the remaining this compound and the appearance of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the rate of degradation and the half-life.
Caption: Experimental workflow for assessing the stability of this compound.
Solvent-Dependent Stability: A Comparative Analysis
The choice of solvent is a critical parameter in any reaction utilizing this compound. The following table summarizes the expected stability trends in commonly used solvents, based on general principles of organotrifluoroborate chemistry.
| Solvent System | Expected Relative Stability | Rationale |
| Aprotic Solvents (Anhydrous) | ||
| Tetrahydrofuran (THF) | High | In the absence of water, the primary degradation pathway (hydrolysis) is inhibited. |
| Dioxane | High | Similar to THF, the lack of a proton source prevents significant degradation. |
| Acetonitrile (ACN) | High | A polar aprotic solvent that, when anhydrous, should not promote hydrolysis. |
| Protic Solvents | ||
| Methanol (MeOH) | Moderate to Low | Can act as a proton source, potentially leading to solvolysis, though likely slower than hydrolysis. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol, can facilitate solvolysis. |
| Mixed Aqueous Solvents | ||
| THF / Water | Low (pH dependent) | The presence of water allows for hydrolysis. The rate is highly dependent on the pH of the aqueous component.[1][9] |
| Toluene / Water | Low (pH dependent) | A common biphasic system for Suzuki-Miyaura reactions; hydrolysis occurs, promoted by base.[1] |
| Acetonitrile / Water | Low (pH dependent) | Water facilitates hydrolysis, with the rate influenced by pH. |
Degradation Pathway: From Trifluoroborate to Boronic Acid
The primary degradation pathway for this compound in the presence of water is a stepwise hydrolysis, replacing the fluoride ions with hydroxyl groups to ultimately form (4-carboxyphenyl)boronic acid. This process is often facilitated by a base, which is a common additive in Suzuki-Miyaura cross-coupling reactions.[7]
Caption: Hydrolytic degradation pathway of this compound.
Practical Recommendations for Researchers
-
Storage: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry place. While generally stable to air and moisture, prolonged exposure to a humid environment should be avoided to prevent slow hydrolysis.[7]
-
Reaction Setup: When using this compound in a reaction, it is important to consider the timing of its addition. If the goal is to minimize premature hydrolysis, it should be added to the reaction mixture after other components have been combined and the desired temperature has been reached.
-
Solvent Choice: For applications where the trifluoroborate form is desired to persist, the use of anhydrous aprotic solvents is recommended. For cross-coupling reactions, the choice of a mixed aqueous solvent system is appropriate to facilitate the in situ generation of the active boronic acid.[10][11]
-
Monitoring Reactions: For reactions sensitive to the concentration of the active boron species, it is advisable to monitor the progress of the reaction and the consumption of the trifluoroborate starting material by techniques such as TLC, LC-MS, or NMR.
Conclusion
This compound is a robust and versatile reagent that offers significant advantages over traditional organoboron compounds. Its stability is a key feature, but it is not absolute. A thorough understanding of its primary degradation pathway—hydrolysis to the corresponding boronic acid—and the factors that influence this process is essential for its successful application. By carefully considering the solvent system, pH, and temperature, researchers can control the release of the active boronic acid species, thereby optimizing reaction outcomes in drug discovery and other areas of chemical synthesis.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
The effects of aromatic substitution on the hydrolytic half-life of the B-F bond of aryltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Lloyd-Jones, G. C., & Russell, C. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(5), 743-756. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. ResearchGate. [Link]
-
Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(11), 2465–2468. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891–3893. [Link]
-
Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. PubMed. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
solubility of potassium (4-carboxyphenyl)trifluoroborate in organic synthesis
An In-Depth Technical Guide to the Solubility and Application of Potassium (4-carboxyphenyl)trifluoroborate in Organic Synthesis
Executive Summary
This compound has emerged as a superior reagent in modern synthetic chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its primary advantage lies in its remarkable stability to air and moisture, which contrasts sharply with the often-unstable nature of the corresponding boronic acid.[1][2] This guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and practical application of this compound. We will delve into the causal relationships between solvent choice, solubility, and reaction efficiency, providing a field-proven experimental protocol that underscores the reagent's utility in the synthesis of complex molecules.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, boronic acids have been the workhorses of C-C bond formation. However, their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation present significant challenges related to stoichiometry, stability, and storage.[1] Potassium organotrifluoroborates, such as the (4-carboxyphenyl) derivative, offer a robust solution. These crystalline, free-flowing solids are easily prepared by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF₂), converting them into a highly stable, user-friendly format.[3][4] This inherent stability simplifies handling, eliminates the need for rigorously inert atmospheric conditions, and ensures reproducibility in synthetic protocols.[5][6]
The structure of this compound features a negatively charged, tetra-coordinate boron center, which renders it inert to many conditions that would degrade a boronic acid. It acts as a stable precursor, or "pro-reagent," that only reveals its reactivity under specific, controlled conditions, a central theme of this guide.
Physicochemical Properties and Solubility Profile
The solubility of this compound is dictated by the interplay of its three key structural features: the ionic potassium trifluoroborate salt, the aromatic phenyl ring, and the polar carboxylic acid group. This unique combination results in a solubility profile that is critical to its application. Unlike simple aryltrifluoroborates, the presence of the carboxylic acid group enhances its polarity.
While precise quantitative solubility data is sparse, an empirical understanding can be derived from its common use in biphasic solvent systems. The reagent must possess sufficient solubility in the reaction medium to participate in the necessary chemical transformations. Based on its structure and documented reaction conditions, we can predict its solubility in common organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | Highly polar nature and ionic character of the salt. Carboxylate can form hydrogen bonds. |
| Methanol / Ethanol | Polar Protic | Soluble to Sparingly Soluble | Good polarity and hydrogen bonding capability. |
| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | Good dipole moment. Analogous salts like potassium phenyltrifluoroborate are soluble in acetone.[7] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderate polarity. Analogous salts are slightly soluble.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Insoluble | Lower polarity than acetone. Often used in reaction mixtures with water.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity, effective at dissolving salts. |
| Toluene / Xylene | Non-polar Aromatic | Insoluble | Lacks the polarity to effectively solvate the ionic salt. |
| Dichloromethane (DCM) | Non-polar Halogenated | Insoluble | Insufficient polarity. |
This profile explains why Suzuki-Miyaura reactions using this reagent are almost universally performed in a mixture of an organic solvent (like toluene or THF) and water.[9][10] The organic solvent dissolves the aryl halide and the palladium catalyst complex, while the aqueous phase is essential for dissolving the trifluoroborate salt and the inorganic base.
The Critical Role of Solubility in the Suzuki-Miyaura Reaction
The exceptional stability of this compound means it is not the active nucleophile in the catalytic cycle. The reaction must be initiated by a controlled hydrolysis to the corresponding boronic acid, a step that is entirely dependent on the solvent system and the presence of a base.[5]
The Pre-Catalytic Activation Step: Hydrolysis
Under the basic conditions of the Suzuki-Miyaura reaction (e.g., K₂CO₃, Cs₂CO3), the trifluoroborate salt undergoes a stepwise hydrolysis. This process requires water and is the primary reason for the use of aqueous-organic solvent mixtures. The trifluoroborate must first dissolve, at least partially, in the aqueous phase to allow hydroxide ions to displace the fluoride ions, generating the active boronic acid (or a related boronate species) in situ.
Caption: Pre-catalytic hydrolysis of potassium aryltrifluoroborate.
The Suzuki-Miyaura Catalytic Cycle
Once the boronic acid is generated at the interface of the two solvent phases, it can enter the palladium catalytic cycle. The biphasic nature of the reaction is crucial for bringing together the organometallic catalyst (in the organic phase) and the activated nucleophile (generated in the aqueous phase).
Caption: The Suzuki-Miyaura catalytic cycle initiated by the boronic acid.
Field-Proven Experimental Protocol
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole. It is designed to be a self-validating system where the choice of each reagent and condition is explicitly justified.
Reaction Scheme
This compound + 4-Bromoanisole → 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 229.99 | 276 mg | 1.2 | 1.2 |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| RuPhos | 466.55 | 18.7 mg | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 10 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Causality: Using a Schlenk tube allows for the establishment of an inert atmosphere, protecting the palladium catalyst from oxidative deactivation. K₂CO₃ is a critical base for both the hydrolysis of the trifluoroborate and the transmetalation step.[10]
-
-
Catalyst Pre-mixing: In a separate vial, weigh palladium(II) acetate (2 mol%) and RuPhos (4 mol%).
-
Causality: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. RuPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl halides (even less reactive chlorides) and facilitates the reductive elimination step, leading to higher yields and turnover numbers.[9][10][11]
-
-
Inerting the System: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Causality: This procedure removes atmospheric oxygen which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.
-
-
Solvent Addition and Degassing: Add toluene (10 mL) and deionized water (1 mL) to the Schlenk tube via syringe. Vigorously stir the biphasic mixture and sparge with a subsurface stream of argon for 15-20 minutes.
-
Causality: The toluene/water (10:1) system is optimal.[10] Toluene dissolves the organic starting material and the catalyst complex, while water dissolves the trifluoroborate salt and the base. Sparging removes dissolved oxygen from the solvents, further protecting the catalyst.
-
-
Catalyst Addition: Add the premixed Pd(OAc)₂/RuPhos solid to the reaction mixture under a positive pressure of argon.
-
Causality: Adding the catalyst last, to a fully assembled and degassed system, minimizes its exposure to air and ensures maximum catalytic activity.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 85 °C. Stir vigorously for 12-24 hours.
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.[9] Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction between the organic- and aqueous-soluble components occurs.
-
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of 1M HCl. Separate the layers. The aqueous layer can be further extracted with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Caption: Experimental workflow for a model Suzuki-Miyaura reaction.
Conclusion
This compound is a paradigm of modern reagent design, offering stability, ease of handling, and high reactivity in a single package. Understanding its solubility is not an academic exercise but a practical necessity for unlocking its synthetic potential. The requirement for a biphasic, aqueous-organic solvent system is a direct consequence of its need to be hydrolyzed into the active boronic acid species under basic conditions. By carefully selecting the solvent, base, and catalytic system, researchers can leverage the superior properties of this reagent to construct complex biaryl structures, a cornerstone of pharmaceutical and materials science development.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23664277, Potassium Allyltrifluoroborate. Available at: [Link]
-
Molander, G. A., & Traister, K. M. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 13(19), 5268–5271. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]
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Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Journal of Fluorine Chemistry, 149, 82–87. Available at: [Link]
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Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7243–7248. Available at: [Link]
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Poon, K. C., & Paquette, L. A. (2001). Potassium Phenyltrifluoroborate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. Available at: [Link]
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Hojabri, L., et al. (2018). Physicochemical Properties and Electrochemical Behavior of Systematically Functionalized Aryltrifluoroborate-Based Room-Temperature Ionic Liquids. The Journal of Physical Chemistry C, 122(5), 2495–2505. Available at: [Link]
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Organic Chemistry Portal. Synthesis of aryltrifluoroborates. Available at: [Link]
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The Ascendance of Organotrifluoroborates: From Laboratory Curiosities to Indispensable Tools in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For many years, organotrifluoroborates were relegated to the realm of chemical novelties. However, the landscape of organoboron chemistry was irrevocably altered by the development of a highly efficient and practical synthetic methodology. This guide charts the historical trajectory of organotrifluoroborate chemistry, from its nascent stages to its current standing as a cornerstone of modern synthetic strategies. We will delve into the fundamental principles governing their stability and reactivity, provide detailed protocols for their preparation and application, and explore their expanding utility beyond the well-trodden path of cross-coupling reactions. This technical resource is designed to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of these versatile reagents in their own synthetic endeavors, particularly within the demanding context of drug discovery and development.
The Pre-Vedejs Era: A Glimpse of Potential Amidst Synthetic Hurdles
The first documented synthesis of an organotrifluoroborate salt dates back to 1960, a landmark achievement that nonetheless failed to immediately catalyze widespread adoption.[1] These early methods were often cumbersome and lacked general applicability, thus confining organotrifluoroborates to the status of "laboratory curiosities."[1] The primary synthetic routes involved the reaction of organometallic reagents with boron trifluoride or the fluorination of organoboranes with harsh or specialized fluorinating agents.
A significant challenge in this early period was the lack of a straightforward, high-yielding method to access a diverse range of these salts. For instance, the synthesis of potassium trifluoromethyltrifluoroborate was achieved from trifluoromethyltrimethylstannane, a procedure limited by the availability and toxicity of the organotin starting material.[2] Other methods, such as the reaction of dihaloorganoboranes with potassium fluoride, also presented challenges in terms of substrate scope and reaction conditions.[1] Consequently, the exploration of their chemical reactivity and potential applications remained limited.
The Vedejs Revolution: A Paradigm Shift in Accessibility
The turning point in the history of organotrifluoroborate chemistry arrived in 1995 with the seminal work of Vedejs and his colleagues.[2] They introduced a remarkably simple and highly efficient method for the synthesis of potassium organotrifluoroborates by treating readily available boronic acids with potassium hydrogen fluoride (KHF₂).[2][3] This methodological breakthrough was the catalyst that propelled organotrifluoroborates from obscurity to the forefront of synthetic chemistry.
The elegance of the Vedejs protocol lies in its operational simplicity, broad substrate scope, and the use of an inexpensive and readily available fluorinating agent. The reaction proceeds smoothly in a mixture of methanol and water, and the desired potassium organotrifluoroborate salts often precipitate from the reaction mixture in high purity.[4][5] This straightforward procedure democratized access to a vast array of organotrifluoroborates, paving the way for an explosion in their use.
Causality Behind the Choice of KHF₂: The use of potassium hydrogen fluoride is critical to the success of this method. Unlike simple fluoride salts such as KF, KHF₂ is a bifluoride, providing a source of both fluoride ions and hydrofluoric acid in situ. This acidic character is crucial for the efficient conversion of boronic acids, which often exist in equilibrium with their trimeric anhydrides (boroxines), to the corresponding trifluoroborate salts.[2] The in situ generation of a small amount of acid facilitates the breakdown of these boroxines, ensuring complete conversion to the desired product.
The Foundation of Stability: Understanding the [R-BF₃]⁻ Motif
A defining characteristic of organotrifluoroborate salts is their exceptional stability compared to their boronic acid and boronate ester counterparts.[4][6][7] This stability is a direct consequence of the tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion.[5] The boron center is coordinatively saturated, rendering it less susceptible to hydrolysis, oxidation, and protodeboronation – common decomposition pathways for other organoboron species.[4][6]
This inherent stability translates into significant practical advantages for the synthetic chemist:
-
Benchtop Stability: Potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for easy handling and long-term storage without the need for inert atmosphere techniques.[4][8]
-
Enhanced Functional Group Tolerance: The robust nature of the trifluoroborate moiety allows for chemical manipulations on other parts of the molecule without affecting the carbon-boron bond.[6][7][9] This "protected" nature of the boronic acid functionality is a key asset in multi-step synthesis.[10]
The mechanism of their stability is rooted in the strong boron-fluorine bonds and the delocalization of the negative charge across the [BF₃]⁻ unit. This renders the carbon-boron bond less polarized and therefore less susceptible to cleavage.
Figure 1. Comparison of the electronic nature of boronic acids and organotrifluoroborates.
Reactivity Unveiled: The In Situ Generation of Boronic Acids
While their stability is a key advantage, the reactivity of organotrifluoroborates in popular cross-coupling reactions is not intrinsic. Instead, they serve as convenient and stable precursors to the catalytically active boronic acids.[10][11][12] Under the basic and aqueous conditions typically employed in Suzuki-Miyaura cross-coupling reactions, organotrifluoroborates undergo slow hydrolysis to release the corresponding boronic acid in situ.[11][12][13][14]
This "slow-release" mechanism is a crucial aspect of their utility, as it maintains a low, steady concentration of the reactive boronic acid in the reaction mixture. This minimizes undesirable side reactions such as protodeboronation and homocoupling, which can plague reactions where the more sensitive boronic acids are used directly.[5][11] The rate of hydrolysis can be influenced by factors such as the nature of the organic substituent, the reaction temperature, and the composition of the solvent system.[12][13][14]
Figure 2. The role of organotrifluoroborates as boronic acid precursors in cross-coupling.
Experimental Protocols: A Practical Guide to Synthesis and Application
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol is a representative example of the Vedejs method for the preparation of an aryltrifluoroborate salt.[5]
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
-
Acetonitrile (for recrystallization)
Procedure:
-
In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 4.5 M).
-
Slowly add the KHF₂ solution (3.0 eq) to the vigorously stirring methanolic solution of phenylboronic acid.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 15-30 minutes at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash the solid with cold methanol.
-
For higher purity, the crude product can be recrystallized from a minimal amount of hot acetonitrile.
Suzuki-Miyaura Cross-Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol illustrates a typical application of a potassium organotrifluoroborate in a palladium-catalyzed cross-coupling reaction.
Materials:
-
Potassium phenyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
To a reaction vessel, add potassium phenyltrifluoroborate (1.1 eq), 4-bromoanisole (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (2 mol %), and triphenylphosphine (6 mol %).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed mixture of THF and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expanding Horizons: Applications Beyond Cross-Coupling
While the Suzuki-Miyaura reaction remains the most prominent application of organotrifluoroborates, their unique reactivity profile has led to their use in a growing number of other synthetic transformations.
Electrophilic Fluorination
Potassium alkenyltrifluoroborates have been shown to be effective substrates for electrophilic fluorination using reagents such as Selectfluor, providing a route to alkenyl fluorides under mild conditions.[2] This transformation is often sluggish with the corresponding boronic acids, highlighting an advantage of the trifluoroborate functionality.
Precursors to Boronate Esters
Organotrifluoroborates can be converted into boronate esters through a two-step process involving the in situ generation of a dihaloborane followed by reaction with a diol.[2] This provides a convenient method for accessing these valuable synthetic intermediates from the stable trifluoroborate salts.
1,3-Dipolar Cycloadditions
The trifluoroborate moiety is stable to the conditions required for 1,3-dipolar cycloaddition reactions. This has been exploited in the synthesis of novel triazole-containing organotrifluoroborates from azidoalkyltrifluoroborates and alkynes.[15] These products can then be utilized in subsequent cross-coupling reactions, demonstrating the compatibility of the trifluoroborate group with "click" chemistry.[15]
Comparative Analysis: Organotrifluoroborates vs. Other Organoboron Reagents
The following table provides a comparative overview of the key properties of organotrifluoroborates, boronic acids, and boronate esters.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Stability | High (crystalline, air- and moisture-stable solids)[4][8] | Moderate (can dehydrate to form boroxines)[4] | Moderate to High (can be sensitive to hydrolysis)[3] |
| Handling | Easy (benchtop stable)[4][8] | Requires care (potential for boroxine formation)[4] | Generally straightforward, but can be oils |
| Stoichiometry | Well-defined (monomeric)[5] | Can be complex due to boroxine equilibrium[3] | Well-defined |
| Reactivity in Cross-Coupling | Excellent (in situ generation of boronic acid)[10][11][12] | Good, but can be prone to side reactions[5][11] | Good |
| Functional Group Tolerance | Excellent[6][7][9] | Good | Good |
| Cost-Effectiveness | High (prepared from inexpensive KHF₂)[16] | Variable | Can be more expensive due to the diol component[3] |
Future Outlook and Conclusion
The historical development of organotrifluoroborate chemistry is a testament to the transformative power of a single, elegant synthetic method. From their humble beginnings as laboratory curiosities, these remarkable reagents have firmly established themselves as indispensable tools in the arsenal of the modern synthetic chemist. Their exceptional stability, ease of handling, and versatile reactivity have not only simplified the execution of the Suzuki-Miyaura cross-coupling but have also opened doors to new and innovative synthetic strategies.
As the demand for increasingly complex and functionally diverse molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of organotrifluoroborates is set to expand even further. Future research will likely focus on the development of new applications, the design of novel trifluoroborate-containing building blocks, and the elucidation of more subtle aspects of their reactivity. The journey of organotrifluoroborates from a niche area of study to a central theme in organic synthesis is a compelling narrative of chemical innovation, and their story is far from over.
References
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008 , 108 (1), 288–325. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (17), 7431–7441. Available at: [Link]
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Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters. 2021 , 83, 153412. Available at: [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. 2006 , 8 (10), 2031–2034. Available at: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. 2007 , 40 (4), 275–286. Available at: [Link]
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STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. University of Houston. Available at: [Link]
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Organotrifluoroborate. Wikipedia. Available at: [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. 2007 , 40 (4), 275-286. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (17), 7431-7441. Available at: [Link]
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Molander, G. A.; Jean-Gerard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. 2015 , 17 (10), 2490–2493. Available at: [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. Available at: [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (17), 7431–7441. Available at: [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. Available at: [Link]
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Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry. 2006 , 71 (23), 8863–8866. Available at: [Link]
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Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron. 2007 , 63 (18), 3623-3658. Available at: [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available at: [Link]
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Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. 2009 , 48 (49), 9240–9261. Available at: [Link]
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Organotrifluoroborate Salts. Chem-Station International Edition. Available at: [Link]
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Molander, G. A.; Figueroa, R. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. 2006 , 71 (16), 6135–6137. Available at: [Link]
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Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. 2012 , 89, 32. Available at: [Link]
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Methodological & Application
applications of potassium (4-carboxyphenyl)trifluoroborate in Suzuki-Miyaura coupling
An In-Depth Guide to the Application of Potassium (4-carboxyphenyl)trifluoroborate in Suzuki-Miyaura Coupling
Authored by: A Senior Application Scientist
Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids have been the traditional nucleophilic partners in this reaction, their inherent limitations, such as instability and a propensity for protodeboronation, have driven the search for more robust alternatives.[1] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability to air and moisture, which simplifies handling, storage, and stoichiometry.[2][3]
These crystalline solids are easily prepared and act as protected forms of boronic acids, slowly releasing the active boronic acid species under reaction conditions.[2][4] This "slow release" mechanism can suppress common side reactions like homo-coupling.[4] Among the vast array of available organotrifluoroborates, this compound is of particular interest. It serves as a critical building block for introducing the 4-carboxybiphenyl moiety, a structural motif prevalent in pharmaceuticals, advanced polymers, and liquid crystals.[5][6] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of this compound in Suzuki-Miyaura coupling for research, and drug development professionals.
Key Advantages of this compound
The utility of this compound in complex synthetic routes is underpinned by several key advantages over its boronic acid counterpart:
-
Enhanced Stability : As crystalline solids, they are remarkably stable to air and moisture, allowing for indefinite storage without special precautions and simplifying experimental setup.[7][8]
-
Stoichiometric Precision : Unlike boronic acids, which can exist as mixtures of anhydrides and the free acid, potassium organotrifluoroborates are monomeric, allowing for precise stoichiometric control.[4][9]
-
Improved Atom Economy : Their stability reduces the need for excess reagent to compensate for degradation, leading to more efficient reactions.[10]
-
High Functional Group Tolerance : The trifluoroborate group is robust, allowing for chemical manipulations on other parts of the molecule before its use in a cross-coupling reaction.[8]
-
Safety and Handling : They are generally non-toxic and easy to handle compared to other organometallic reagents.[10][11]
Synthesis of this compound
The preparation of this compound is a straightforward and efficient process, typically starting from the corresponding commercially available boronic acid. The reaction involves the treatment of the boronic acid with potassium hydrogen fluoride (KHF₂).[2][8]
Protocol: Synthesis from 4-Carboxyphenylboronic Acid
-
Reagent Preparation : In a suitable flask, dissolve 4-carboxyphenylboronic acid (1.0 equiv) in methanol.
-
Reaction Initiation : Cool the solution in an ice bath. Separately, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water.
-
Salt Formation : Add the KHF₂ solution portion-wise to the stirred boronic acid solution. A thick white precipitate of this compound will form.
-
Isolation : Stir the mixture for approximately 30 minutes at room temperature.
-
Purification : Filter the resulting solid, wash with cold water and then a non-polar organic solvent (like diethyl ether or hexane) to remove any unreacted starting material and impurities.
-
Drying : Dry the resulting white crystalline solid under vacuum to yield the final product.
This method is highly efficient and scalable, providing the stable trifluoroborate salt ready for use in subsequent cross-coupling reactions.[12]
The Suzuki-Miyaura Coupling Mechanism with Organotrifluoroborates
The catalytic cycle for the Suzuki-Miyaura coupling using potassium organotrifluoroborates involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[13] A critical prerequisite for the transmetalation step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is facilitated by the base and water present in the reaction mixture.[4][14]
Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
2. Hydrolysis and Transmetalation: The this compound, [R²BF₃]⁻K⁺, is hydrolyzed by the base (e.g., K₂CO₃, Cs₂CO₃) and water to form the corresponding boronic acid, R²B(OH)₂.[14] This active boron species then undergoes transmetalation with the Pd(II) complex. The organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a di-organopalladium(II) intermediate. The presence of a base is crucial as it facilitates the formation of a more nucleophilic borate species, which accelerates the transmetalation step.[15]
3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biphenyl-4-carboxylic acid product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Application Protocol: Synthesis of Biphenyl-4-Carboxylic Acid Derivatives
This protocol provides a reliable method for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Role |
| This compound | 461337-67-1 | 224.04 | Nucleophilic Partner |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187.04 | Electrophilic Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | 476.66 | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent, facilitates hydrolysis |
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Vessel Preparation : To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and anhydrous potassium carbonate (1.5 mmol, 3.0 equiv).[1]
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.
-
Degassing : Sparge the stirred mixture with a stream of argon for 15 minutes to remove any dissolved oxygen.
-
Catalyst Addition : In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add these to the reaction tube under a positive flow of argon. The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or bromides.[16]
-
Reaction Conditions : Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitoring : Stir the reaction vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.
-
Separate the layers. The product, being a carboxylic acid, will be deprotonated by the K₂CO₃ and will reside in the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and combine the aqueous layers.
-
Carefully acidify the combined aqueous layers with 1M HCl until the pH is approximately 2-3. The biphenyl-4-carboxylic acid product will precipitate out of the solution.
-
Extract the acidified aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure biphenyl-4-carboxylic acid derivative.
Applications in Research and Drug Development
The biphenyl-4-carboxylic acid scaffold synthesized using this methodology is a highly valuable intermediate.[5] Its rigid biphenyl core and reactive carboxylic acid handle make it a versatile building block for:
-
Pharmaceuticals : It is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, antihypertensive agents, and antagonists for various receptors.[6][17]
-
High-Performance Polymers : It serves as a monomer for producing liquid crystalline polymers (LCPs), polyamides, and polyesters that require high thermal stability and mechanical strength.[5][18]
-
Materials Science : The structure is integral to the development of liquid crystals and as a linker in the formation of Metal-Organic Frameworks (MOFs) used for gas storage and catalysis.[18]
Conclusion
This compound is a highly stable, efficient, and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its superior handling characteristics and reactivity profile make it an excellent alternative to traditional boronic acids for the synthesis of complex molecules. The protocols and insights provided in this guide are designed to enable researchers, scientists, and drug development professionals to effectively incorporate this valuable building block into their synthetic strategies, accelerating innovation in medicine and materials science.
References
- Benchchem. (n.d.). Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
- BOC Sciences. (n.d.). Exploring the Synthesis and Applications of Biphenyl-4,4'-dicarboxylic Acid.
- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
- National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- National Institutes of Health. (n.d.). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.
- ACS Publications. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- Benchchem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
- National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry.
- Molander, G. A., & Petrillo, D. E. (2008).
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- National Institutes of Health. (n.d.). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling.
- ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- PubMed. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- ResearchGate. (2025). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF.
- ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
- Chemical Science (RSC Publishing). (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- PubMed. (2019). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent.
- Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis.
- Chem-Station Int. Ed. (2015). Organotrifluoroborate Salts.
- National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
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Application Notes and Protocols: Leveraging Potassium (4-carboxyphenyl)trifluoroborate as a Versatile Linker in Metal-Organic Frameworks
Introduction: A New Frontier in MOF Functionality
The rational design of metal-organic frameworks (MOFs) hinges on the judicious selection of organic linkers and metal nodes.[1] The linker, in particular, dictates the pore size, geometry, and chemical environment of the resulting framework, thereby defining its functional landscape. While carboxylate- and nitrogen-based linkers have been extensively explored, the integration of more complex functional groups offers a pathway to novel material properties.[1] This guide introduces potassium (4-carboxyphenyl)trifluoroborate as a promising, yet underutilized, linker for the synthesis of functional MOFs.
Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids, valued for their robustness and versatility in organic synthesis.[2][3] Their exceptional stability, compared to the more commonly used boronic acids, makes them attractive candidates for solvothermal MOF synthesis, where they can potentially be incorporated directly into the framework structure.[4][5] The presence of both a carboxylate group for coordination to metal centers and a trifluoroborate group for potential post-synthetic modification or as a functional site in its own right, opens up a wide design space for new materials. The trifluoroborate moiety, with its fluorine atoms, is also expected to impart unique properties to the MOF, such as enhanced thermal stability and modified gas adsorption characteristics.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in MOF synthesis. We will delve into the theoretical considerations, detailed synthesis protocols, characterization techniques, and potential applications of MOFs derived from this versatile linker.
Theoretical Considerations and Design Principles
The use of this compound as a linker in MOF synthesis presents several key advantages and design considerations:
-
Dual Functionality: The linker possesses two distinct functional groups: a carboxylate for coordination with metal centers and a trifluoroborate. This allows for the construction of the primary framework via the carboxylate, while the trifluoroborate can be oriented towards the pores, offering a site for further chemical reactions or specific interactions with guest molecules.
-
Enhanced Stability: Organotrifluoroborates are known for their stability towards air and moisture, which can be advantageous during the synthesis and handling of the linker and the resulting MOF.[2][3] The incorporation of fluorine can also enhance the overall thermal and chemical stability of the framework.[6]
-
Tunable Hydrophilicity/Hydrophobicity: The presence of the trifluoroborate group is expected to influence the hydrophilic/hydrophobic nature of the MOF's pores, which can be tailored for specific applications such as selective gas separation or drug delivery.[8]
-
Post-Synthetic Modification (PSM) Potential: The trifluoroborate group can serve as a handle for a variety of post-synthetic modifications, allowing for the introduction of new functionalities into the MOF after its initial synthesis.[9] This provides a powerful tool for fine-tuning the properties of the material.
A critical aspect of designing MOFs with this linker is understanding the interplay between the carboxylate coordination and the steric and electronic influence of the trifluoroborate group. The choice of metal center and reaction conditions will be crucial in directing the self-assembly process to yield the desired topology and porosity.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of MOFs using this compound. As with all MOF syntheses, optimization of reaction parameters is likely necessary to achieve high-quality crystalline materials.
Protocol 1: Solvothermal Synthesis of a Zr-based MOF
This protocol is adapted from typical syntheses of robust zirconium-based MOFs, such as the UiO-66 family, which are known for their high stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 25 mg, 0.107 mmol) and this compound (e.g., 26 mg, 0.107 mmol) in 10 mL of DMF.
-
Add acetic acid (e.g., 0.2 mL) to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal center, which can improve the crystallinity of the resulting MOF.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder should be observed.
-
Collect the powder by centrifugation and wash with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Solvent exchange the DMF with methanol (3 x 10 mL) over 24 hours.
-
Finally, solvent exchange with chloroform (3 x 10 mL) over 24 hours.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
The logical flow for the synthesis and activation process is visualized in the following diagram:
Caption: Workflow for the synthesis and activation of a MOF.
Protocol 2: Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Techniques and Expected Outcomes:
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns of known MOF topologies or indexed to determine the unit cell. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework and determine the temperature of solvent loss and framework decomposition. | A multi-step weight loss curve. The initial loss corresponds to guest solvent molecules, followed by a plateau indicating the stable, activated MOF, and a final drop at higher temperatures corresponding to framework decomposition. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To determine the specific surface area and pore volume of the porous material. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. From this data, the Brunauer-Emmett-Teller (BET) surface area can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the linker within the framework and the coordination of the carboxylate group to the metal center. | The spectrum should show characteristic peaks for the aromatic ring and the B-F bonds of the trifluoroborate group. A shift in the carboxylate stretching frequencies compared to the free linker indicates coordination to the metal center. |
| ¹¹B and ¹⁹F Solid-State NMR Spectroscopy | To probe the local environment of the boron and fluorine atoms in the trifluoroborate group. | These spectra can confirm the integrity of the trifluoroborate moiety within the MOF structure and provide insights into its interaction with the framework and guest molecules. |
The relationship between the synthesis and characterization steps can be visualized as a cyclical process of optimization:
Caption: Iterative cycle of MOF synthesis and characterization.
Potential Applications
MOFs constructed from this compound are anticipated to have a range of applications, driven by the unique properties of the trifluoroborate group.
-
Selective Gas Adsorption and Separation: The polar C-F bonds in the trifluoroborate group may create specific adsorption sites for polar molecules like CO₂ or SO₂, making these materials promising candidates for gas separation and purification.[7] The tunable pore environment allows for the design of MOFs with high selectivity.
-
Catalysis: The trifluoroborate moiety can act as a Lewis acidic site, potentially enabling the MOF to catalyze a variety of organic transformations. Furthermore, the trifluoroborate can be a precursor to a boronic acid within the MOF, a well-known catalytic group.
-
Sensing: The interaction of analytes with the trifluoroborate group could lead to changes in the optical or electronic properties of the MOF, forming the basis for chemical sensors. For example, boronic acids are known to interact with saccharides, and a MOF with accessible boronate functionality could be developed for glucose sensing.
-
Drug Delivery: The tunable porosity and biocompatibility of certain MOFs (e.g., those based on Zr or Fe) make them suitable for drug delivery applications. The functional groups on the linker can be used to modulate the loading and release of therapeutic agents. The interaction of the trifluoroborate group with specific drug molecules could be exploited for controlled release.
Conclusion and Future Outlook
This compound represents a compelling building block for the next generation of functional metal-organic frameworks. Its inherent stability, dual functionality, and the unique chemical properties of the trifluoroborate group offer a rich platform for the design of materials with tailored properties for a wide range of applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the synthesis, characterization, and application of this exciting new class of MOFs. Further research into the coordination chemistry of this linker with different metal ions and the exploration of its post-synthetic modification potential will undoubtedly unlock even more possibilities in the field of porous materials.
References
-
Organic Syntheses Procedure. (n.d.). Potassium Phenyltrifluoroborate. Retrieved from [Link]
-
Gong, X., et al. (2017). Stepwise Synthesis of Metal-Organic Frameworks. PubMed. Retrieved from [Link]
-
Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Retrieved from [Link]
-
Potassium vinyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Behrens, S., et al. (2016). How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)? ResearchGate. Retrieved from [Link]
-
Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF). (2019). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2010). ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. Retrieved from [Link]
-
Recent progress in the synthesis of metal–organic frameworks. (2013). PMC. Retrieved from [Link]
-
Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. (2013). ResearchGate. Retrieved from [Link]
-
Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. (2017). RSC Publishing. Retrieved from [Link]
-
Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (2013). RSC Publishing. Retrieved from [Link]
-
Application of Porous Materials to Carbohydrate Chemistry and Glycoscience. (2017). PubMed. Retrieved from [Link]
-
Functional Porous Materials for Energy and Environmental Applications. (n.d.). Uppsala University. Retrieved from [Link]
-
Functionalization Chemistry of Porous Materials. (2020). ResearchGate. Retrieved from [Link]
-
Pore engineering of Porous Materials: Effects and Applications. (2024). PubMed. Retrieved from [Link]
-
Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. (2022). MDPI. Retrieved from [Link]
-
Fluorine-functionalized metal–organic frameworks and porous coordination polymers. (2017). ResearchGate. Retrieved from [Link]
-
Mesoporous Potassium-Based Metal–Organic Framework as a Drug Carrier. (2023). PMC. Retrieved from [Link]
-
A review on metal–organic framework-derived anode materials for potassium-ion batteries. (2021). RSC Publishing. Retrieved from [Link]
-
Nanoporous carbohydrate metal-organic frameworks. (2012). PubMed. Retrieved from [Link]
-
Mesoporous Potassium-Based Metal–Organic Framework as a Drug Carrier. (2023). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Potassium (4-carboxyphenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium (4-carboxyphenyl)trifluoroborate in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of the organoboron reagent is pivotal to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability, propensity for dehydration to form cyclic boroxines, and challenging purification can compromise reaction stoichiometry and reproducibility.[3][4]
This guide focuses on a superior class of reagents: potassium organotrifluoroborates, specifically this compound. These crystalline, free-flowing solids offer remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts.[3][4][5][6][7] This enhanced stability simplifies storage and handling, broadens the tolerance of various functional groups, and often leads to more robust and reproducible reaction outcomes.[3][7][8] The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[2][5][9] The presence of the carboxylic acid moiety in the title compound makes it a particularly valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.
This document provides a comprehensive protocol for the palladium-catalyzed cross-coupling of this compound with aryl halides, grounded in mechanistic understanding and practical, field-proven insights.
Reaction Mechanism: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction of potassium organotrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst. A key distinction from reactions with boronic acids is the initial activation of the trifluoroborate salt. Under the basic conditions of the reaction, the trifluoroborate is hydrolyzed to the corresponding boronic acid, which is the active species in the transmetalation step.[10][11]
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Activation of the Trifluoroborate: The this compound is hydrolyzed by the base to form the corresponding boronic acid.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium organotrifluoroborate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a cool, dry place. |
| Aryl Bromide | Reagent grade | Commercially available | Purify if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Air-stable palladium source. |
| SPhos | Ligand grade | Commercially available | A bulky, electron-rich phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Ensure it is finely powdered and dry. |
| Toluene | Anhydrous | Solvent | Use from a freshly opened bottle or dried over molecular sieves. |
| Water | Deionized | - | Degas before use. |
| Reaction Vial | - | - | Oven-dried before use. |
| Magnetic Stir Bar | - | - | Oven-dried before use. |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligand.
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Reagent Addition: In the following order, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: To the vial containing the solid mixture, add anhydrous, degassed toluene (5 mL) and degassed deionized water (0.5 mL).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid and any unreacted starting material.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Experimental Workflow
Caption: A streamlined workflow for the palladium-catalyzed cross-coupling of this compound.
Key Considerations and Troubleshooting
-
Choice of Base: The base is crucial for the hydrolysis of the trifluoroborate to the active boronic acid.[12] Potassium carbonate is a good starting point, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective for challenging substrates.[13][14] The presence of the carboxylic acid on the trifluoroborate necessitates a base that is strong enough to promote the catalytic cycle but not so strong as to cause unwanted side reactions.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the reaction.[15] Bulky, electron-rich ligands like SPhos, RuPhos, or n-BuPAd₂ often give good results, especially with less reactive aryl chlorides.[1] For simpler substrates, triphenylphosphine (PPh₃) may be sufficient.[14]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, THF, or dioxane) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. The ratio of organic solvent to water can be optimized to improve reaction rates and yields.
-
Troubleshooting Poor Yields:
-
Incomplete Reaction: Increase reaction time or temperature. Consider a more active catalyst/ligand system.
-
Protodeboronation of the Trifluoroborate: Ensure the reaction is performed under a strictly inert atmosphere. Use a less nucleophilic base.
-
Decomposition of the Catalyst: Ensure solvents are properly degassed. Use a more stable palladium precatalyst.
-
Homocoupling of the Aryl Halide: This can occur at high temperatures or with very active catalysts. Lowering the temperature or catalyst loading may help.
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Phosphine ligands can be air-sensitive and have unpleasant odors. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly valuable and versatile reagent for palladium-catalyzed cross-coupling reactions. Its superior stability and ease of handling make it an attractive alternative to traditional boronic acids. The protocol and insights provided in this guide offer a robust starting point for researchers and drug development professionals to successfully employ this reagent in the synthesis of a wide range of valuable molecules. Careful consideration of the reaction parameters, particularly the choice of base and ligand, will enable the efficient and reproducible formation of the desired biaryl products.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Application Notes: Potassium (4-carboxyphenyl)trifluoroborate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Biaryl Scaffolds and the Rise of Organotrifluoroborates
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous blockbuster drugs. This prevalence is due to the biaryl unit's ability to provide a rigid scaffold, enabling precise orientation of pharmacophoric groups for optimal interaction with biological targets. A prime example is the "sartan" class of angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan, which are widely prescribed for hypertension.[1] The synthesis of these complex molecules hinges on the efficient formation of a key carbon-carbon bond between two aromatic rings.
Historically, the Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for this transformation, offering a versatile and functional-group-tolerant method for constructing biaryl systems.[2][3][4][5] The reaction traditionally employs boronic acids as the organoboron component. However, boronic acids are not without their drawbacks; they can be difficult to purify, have uncertain stoichiometry due to the formation of cyclic anhydrides (boroxines), and can be susceptible to degradation via protodeboronation.[6][7]
To address these limitations, potassium organotrifluoroborates have emerged as superior alternatives.[4][6][8][9] These crystalline, air- and moisture-stable salts are easily handled and offer enhanced stability, making them ideal for pharmaceutical process development where reproducibility and robustness are paramount.[4][9][10][11][12][13][14] Potassium (4-carboxyphenyl)trifluoroborate, in particular, is a highly valuable reagent as it allows for the direct incorporation of a carboxylic acid-functionalized phenyl ring, a common feature in many pharmaceutical intermediates.
This application note provides a comprehensive guide to the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the significant advantages of employing this stable and versatile reagent.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate salt, in the presence of a base and water, is hydrolyzed in situ to the corresponding boronic acid.[15] This boronic acid then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center. The base is crucial in this step as it facilitates the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The use of potassium trifluoroborates offers a distinct advantage in the transmetalation step. Their slow hydrolysis to the active boronic acid can help maintain a low concentration of the boronic acid in the reaction mixture, which can suppress side reactions such as protodeboronation.[5][14]
Advantages of this compound over Boronic Acids
The enhanced stability and handling characteristics of potassium trifluoroborates translate to several practical benefits in a research and development setting.
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Physical State | Often amorphous or waxy solids | Crystalline, free-flowing solids[10] |
| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation and oxidation[4][6][10] | Indefinitely stable to air and moisture; resistant to common degradation pathways[4][9][10][11][12][13][14] |
| Stoichiometry | Often uncertain due to the presence of anhydrides[6] | Well-defined, monomeric structure |
| Handling | May require storage under inert atmosphere | Can be handled on the benchtop without special precautions[16] |
| Purification | Can be challenging to purify | Readily purified by recrystallization |
The superior stability of this compound not only simplifies experimental setup but also leads to more consistent and reproducible results, a critical factor in pharmaceutical development.
Application Protocol: Synthesis of a Valsartan Intermediate
The synthesis of Valsartan, a widely used antihypertensive drug, provides an excellent example of the application of Suzuki-Miyaura coupling.[1][17][18][19][20] A key step in many synthetic routes is the formation of a biaryl intermediate. The following protocol details the synthesis of a key precursor to Valsartan using this compound.
Reaction Scheme:
(Image of the reaction scheme: 4-bromobenzonitrile reacting with this compound in the presence of a palladium catalyst and base to yield 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid)
Materials
-
This compound (1.1 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (10:1 Toluene:Water)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 mmol), 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene (10 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.
-
Expected Results and Data
The following table provides representative data for the synthesis of the Valsartan intermediate.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 18 hours |
| Appearance | White to off-white solid |
Safety and Handling
While potassium organotrifluoroborates are generally stable, it is essential to follow standard laboratory safety procedures.[21][22][23]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the reagents in a well-ventilated fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[21][22][23]
Conclusion
This compound is a highly effective and advantageous reagent for the synthesis of pharmaceutical intermediates. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists.[4][9][11][12][13][14] The protocols and data presented in this application note demonstrate the utility of this reagent in the efficient and reproducible synthesis of complex biaryl structures, paving the way for the development of new and improved pharmaceuticals.
References
- Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025). MOLECULES.
- Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). (n.d.).
- Potassium Trifluorobor
- Synthesis of Valsartan via Decarboxylative Biaryl Coupling. (n.d.).
- Multistep synthesis of a valsartan precursor in continuous flow. (n.d.). SpringerLink.
- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. (n.d.). PMC - NIH.
- A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). Semantic Scholar.
- Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. (n.d.). European Commission.
- Convenient Synthesis of Valsartan via a Suzuki Reaction. (2025).
- A simple and efficient synthesis of the valsartan. (2025).
- Potassium Trifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). NIH.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (n.d.).
- 20 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2025).
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (n.d.). Moodle@Units.
- Direct Palladium(II)
- Recent Advances in Organotrifluoroborates Chemistry. (2025).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Organotrifluoroborates: Another Branch of the Mighty Oak. (n.d.).
- Processes for preparing losartan and losartan potassium. (n.d.).
- An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring. (n.d.).
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008).
- Practical Radical Cyclizations with Arylboronic Acids and Trifluorobor
- Potassium Organotrifluoroborates - A Diamond in The Rough. (2022). BLDpharm.
- Organotrifluorobor
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PMC - NIH.
- Synthesis of Aryl Fluorides Using Electrophilic N-F Reagents. (n.d.). TCI Chemicals.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2024). PMC - NIH.
- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.).
- Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. (2025). Benchchem.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). PubMed.
- Safety D
- MSDS KI-0042 KBF4, Potassium tetrafluoroborate. (2011).
- SAFETY D
- How can POTASSIUM (4-NITROPHENYL)TRIFLUOROBORATE be used to prepare diaryl sulfones?. (n.d.). Guidechem.
- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. (n.d.). PMC - NIH.
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Application Notes and Protocols: Bioconjugation Strategies Using Potassium (4-carboxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation demands robust and versatile chemical strategies to create stable linkages between biomolecules and synthetic payloads. Potassium (4-carboxyphenyl)trifluoroborate (ArBF₃K) has emerged as a highly valuable reagent in this context, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note provides an in-depth guide to the principles and protocols for utilizing ArBF₃K in bioconjugation. We will explore the underlying reaction mechanisms, detail experimental procedures for protein modification, discuss critical parameters for successful conjugation, and showcase the broad applicability of this technology in drug development and biomedical research.
Introduction: The Advantage of Aryltrifluoroborates in Bioconjugation
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in chemical biology.[1][2] Among these, potassium aryltrifluoroborate salts (ArBF₃K) offer distinct advantages that make them exceptionally well-suited for bioconjugation reactions conducted in aqueous environments.[3][4]
This compound, the focus of this guide, provides a unique combination of stability and reactivity. The trifluoroborate moiety is significantly more stable to hydrolysis and oxidation compared to the corresponding boronic acid, allowing for easier handling and storage.[3][5] This enhanced stability is crucial when working with sensitive biomolecules.[4] The carboxyl group on the phenyl ring provides a convenient handle for pre-functionalization, enabling the attachment of a wide array of payloads such as fluorophores, therapeutic agents, or affinity tags prior to the bioconjugation step.
The primary application of ArBF₃K in bioconjugation is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7] This reaction exhibits remarkable functional group tolerance and can be performed under mild, biocompatible conditions, making it ideal for modifying complex biomolecules like proteins and peptides.[8][9]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (in this case, the aryltrifluoroborate) with an organohalide in the presence of a palladium catalyst and a base.[6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: [¹⁸F]Radiolabeling Using Aryltrifluoroborate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in ¹⁸F-Radiochemistry
Positron Emission Tomography (PET) is a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological processes. The positron-emitting radionuclide, Fluorine-18 (¹⁸F), is central to PET due to its near-ideal physical properties: a 109.8-minute half-life that supports multi-step syntheses and distribution, and low positron energy (β+max = 0.634 MeV) that enables high-resolution imaging.[1]
Traditionally, the incorporation of ¹⁸F into complex biomolecules has been a significant challenge. Most methods require harsh, anhydrous conditions (high temperatures, strong bases) to activate the poorly nucleophilic aqueous [¹⁸F]fluoride obtained from the cyclotron.[2] These conditions are often incompatible with sensitive biomolecules like peptides and proteins, necessitating laborious multi-step syntheses involving prosthetic groups.
The advent of organotrifluoroborate chemistry has revolutionized this landscape. Aryltrifluoroborates and their boronic acid/ester precursors have emerged as exceptionally versatile platforms for ¹⁸F-labeling, enabling rapid, single-step incorporation of [¹⁸F]fluoride under mild, often aqueous, conditions.[2][3] This "kit-like" approach simplifies radiotracer production, making it more accessible and robust.[1][4][5] Potassium (4-carboxyphenyl)trifluoroborate, in particular, serves as a critical building block, providing a stable trifluoroborate moiety for labeling and a carboxylic acid handle for straightforward conjugation to biomolecules.
This guide provides an in-depth exploration of the chemistry, mechanisms, and field-proven protocols for using aryltrifluoroborate precursors in [¹⁸F]radiolabeling.
The Underpinnings: Mechanisms of ¹⁸F-Labeling
Understanding the chemistry behind the labeling process is crucial for optimization and troubleshooting. Two primary strategies dominate the field: aqueous isotope exchange and copper-mediated radiofluorination.
The "Kit-Like" Aqueous Isotope Exchange (¹⁸F/¹⁹F IEX)
This is the most direct and mildest labeling method, relying on a pre-formed, stable aryl-[¹⁹F]trifluoroborate ([¹⁹F]ArBF₃⁻) conjugate. The labeling occurs via the exchange of a non-radioactive ¹⁹F atom with a radioactive ¹⁸F atom.
Causality and Key Parameters:
-
Mechanism: The reaction is driven by equilibrium and facilitated by acidic conditions (typically pH 2-3).[2][6][7] The acidic environment protonates the fluoride ions and promotes the dynamic exchange at the boron center.
-
Simplicity: The major advantage is its operational simplicity. It often involves just mixing the precursor with aqueous [¹⁸F]fluoride in a buffer and heating gently.[6] This eliminates the need for the time-consuming azeotropic drying step required in conventional methods.[2]
-
Specific Activity: A potential limitation of IEX is lower molar activity (Aₘ) compared to "no-carrier-added" methods, as the product is chemically identical to the precursor. However, by using small amounts of precursor (nmol scale), exceptionally high specific activities (≥3 Ci/μmol or 111 GBq/μmol) can still be achieved, sufficient for most PET imaging applications.[2][8]
Copper-Mediated Radiofluorination
A more broadly applicable and powerful method involves the copper-mediated conversion of arylboronic acids or their pinacol esters (ArBpin) directly to the corresponding [¹⁸F]fluoroarene. This is a "no-carrier-added" method capable of producing very high molar activity tracers.[9][10][11]
Causality and Key Parameters:
-
Mechanism: While the exact mechanism is complex and still under investigation, it is believed to involve a Cu(II)/Cu(III) or Cu(I)/Cu(III) catalytic cycle. The copper catalyst facilitates the transfer of the [¹⁸F]fluoride from the potassium/cryptand complex to the arylboronic precursor, leading to the formation of the C-¹⁸F bond.
-
Versatility: This method shows remarkable functional group tolerance and is effective for a wide range of electron-rich, neutral, and deficient aryl and heteroaryl precursors.[10] This versatility makes it a go-to strategy for novel tracer development where a stable [¹⁹F]ArBF₃⁻ precursor may not be available.
-
Reaction Conditions: Unlike IEX, this method typically requires anhydrous conditions to ensure high reactivity of the [¹⁸F]fluoride. This involves azeotropic drying of the [¹⁸F]KF/K₂₂₂ complex. The reaction is then performed in an organic solvent (e.g., DMF, DMSO) at elevated temperatures (110-130°C).[10][11] Recent advances, however, have explored drying-free methods to streamline the process.[12][13]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential purification and quality control steps.
Protocol 1: "Kit-Like" Isotope Exchange of a Peptide-ArBF₃⁻ Conjugate
This protocol is ideal for routine production once a bioconjugate precursor has been synthesized and validated.
Step-by-Step Methodology:
-
Precursor Preparation: Aliquot the lyophilized peptide-ArBF₃⁻ precursor (e.g., 50-100 nmol) into a 1 mL V-vial equipped with a magnetic stir bar.
-
[¹⁸F]Fluoride Delivery: Deliver cyclotron-produced aqueous [¹⁸F]fluoride (1-2 Ci, 37-74 GBq) directly into the V-vial. Note: For lower starting activities (<50 mCi), pre-concentration by azeotropic distillation is recommended to improve yields.[2]
-
Reaction Setup: Add a pyridazine-HCl buffer (50 µL, 0.5 M, pH 2.2) to the vial.[2] The acidic pH is critical for efficient exchange.[2][6]
-
Labeling Reaction: Seal the vial and heat at 80°C for 15 minutes with gentle stirring.
-
Quenching & Purification:
-
Allow the vial to cool to room temperature.
-
Quench the reaction by adding 800 µL of a mobile phase solution (e.g., 15% Ethanol in water).
-
Load the entire reaction mixture onto a pre-conditioned C18 Sep-Pak light cartridge. The labeled product will be retained, while unreacted [¹⁸F]fluoride and buffer salts will pass through.
-
Wash the cartridge with 5 mL of sterile water to remove any remaining impurities.
-
Elute the final [¹⁸F]-labeled peptide product with 0.5 mL of ethanol into a sterile product vial containing 4.5 mL of sterile saline for injection.
-
-
Quality Control (Self-Validation):
-
Radiochemical Purity (RCP): Analyze an aliquot of the final product using radio-TLC (e.g., C18 reverse-phase plate, mobile phase: 50% Acetonitrile in water). The Rf of the labeled peptide should be distinct from that of free [¹⁸F]fluoride (Rf ≈ 0).
-
Radiochemical Yield (RCY): Calculate the non-decay-corrected yield by comparing the activity in the final product vial to the starting activity. Typical yields range from 20-40%.[8]
-
Protocol 2: Automated Copper-Mediated Synthesis of an [¹⁸F]Arylfluoride
This protocol outlines a typical synthesis on a commercial automated module, suitable for producing high molar activity tracers from an arylboronic acid or ester precursor.[10][14]
Step-by-Step Methodology (Automated Module Sequence):
-
[¹⁸F]Fluoride Trapping & Elution: Aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[14]
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen and vacuum at ~110°C. Additional acetonitrile is added and evaporated (2-3 times) to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous. This step is critical for activating the fluoride for nucleophilic attack.
-
Radiofluorination: A solution of the arylboronic acid precursor (5-10 mg) and the copper catalyst (e.g., Cu(OTf)₂py₄) in an appropriate solvent (e.g., DMF, DMSO) is added to the dried [¹⁸F]fluoride. The vessel is sealed and heated (e.g., 110-130°C) for 15-20 minutes.[10]
-
Purification:
-
The reaction is cooled and diluted with the HPLC mobile phase.
-
The crude mixture is injected onto a semi-preparative HPLC column (typically C18) to separate the desired [¹⁸F]-labeled product from the precursor, catalyst, and any side products.
-
-
Formulation: The collected HPLC fraction containing the product is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol into a vial of sterile saline.
-
Quality Control (Self-Validation): A full suite of QC tests is performed on the final product, including analytical HPLC (for radiochemical and chemical purity), residual solvent analysis (GC), pH, and sterility testing to meet regulatory standards for human injection.
Data Summary and Troubleshooting
Table 1: Comparison of Aryltrifluoroborate Labeling Methods
| Parameter | "Kit-Like" Isotope Exchange | Copper-Mediated Fluorination |
| Precursor | Aryl-[¹⁹F]trifluoroborate (ArBF₃⁻) | Arylboronic Acid/Ester (ArB(OH)₂ / ArBpin) |
| Conditions | Aqueous, mild acidic (pH 2-3), 40-80°C[2][6] | Anhydrous, organic solvent, 110-130°C[10] |
| Key Reagents | Acidic Buffer (e.g., Pyridazine-HCl) | K₂₂₂, K₂CO₃, Copper Catalyst (e.g., Cu(OTf)₂py₄) |
| Typical RCY | 20-40% (non-decay corrected)[8] | 15-60% (decay corrected)[10][13] |
| Molar Activity (Aₘ) | High (~3 Ci/µmol)[8] | Very High (>5 Ci/µmol) |
| Pros | Simple, "kit-like," aqueous, no drying step | Broad substrate scope, very high Aₘ |
| Cons | Requires stable ArBF₃⁻ precursor, potentially lower Aₘ | Requires anhydrous conditions, catalyst, HPLC purification |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low RCY (Isotope Exchange) | Incorrect pH (too high or too low). | Optimize buffer concentration and pH; verify pH of the final reaction mixture (target: 2-3).[2] |
| Precursor degradation. | Lower reaction temperature or shorten reaction time. Ensure precursor stability. | |
| Low RCY (Cu-Mediated) | Incomplete drying of [¹⁸F]fluoride. | Ensure azeotropic drying is thorough; use fresh, anhydrous acetonitrile. |
| Inactive catalyst or precursor. | Use fresh, high-quality reagents. Store catalyst and precursor under inert atmosphere. | |
| Oxygen sensitivity. | Some Cu-mediated reactions require air/oxygen, while others are inhibited. Test reaction under N₂ vs. air. | |
| Poor Purification | Product and precursor co-elute on HPLC. | Optimize HPLC gradient, mobile phase, or column type to improve separation. |
| Low recovery from Sep-Pak. | Ensure Sep-Pak is properly conditioned. Elute with a stronger solvent if necessary (e.g., pure ethanol or acetonitrile). | |
| In Vivo Instability | Defluorination (bone uptake on PET scan). | The ArBF₃⁻ moiety is generally very stable in vivo.[15][16] If instability is observed, consider modifying the electronics of the aryl ring (electron-withdrawing groups enhance stability).[17] |
Conclusion
The use of this compound and related arylboronic precursors represents a significant advancement in PET radiochemistry. These methods provide researchers with robust, versatile, and often simplified pathways to novel ¹⁸F-labeled tracers. The "kit-like" aqueous labeling strategy, in particular, lowers the barrier to entry for producing PET probes from complex biomolecules, accelerating preclinical and clinical research.[1][8] By understanding the underlying chemical principles and adhering to validated protocols, scientists can effectively leverage this powerful technology to develop the next generation of molecular imaging agents.
References
-
Synthesis and in vivo stability studies of [18F]-zwitterionic phosphonium aryltrifluoroborate/indomethacin conjugates. RSC Advances. Available from: [Link]
-
Ting, R., et al. (2008). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Journal of the American Chemical Society. Available from: [Link]
- Liu, S., Park, R., Conti, P. S., & Li, Z. (2013). "Kit like" 18F labeling method for synthesis of RGD peptide-based PET probes.American Journal of Nuclear Medicine and Molecular Imaging.
-
Ting, R., et al. (2008). Toward [18F]-labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice. PubMed. Available from: [Link]
- Liu, S., Park, R., Conti, P. S., & Li, Z. (2013). Invited Perspective “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes.American Journal of Nuclear Medicine and Molecular Imaging.
-
Ting, R., et al. (2008). Toward [18F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. ACS Publications. Available from: [Link]
-
Ting, R., et al. Toward [ 18 F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. ResearchGate. Available from: [Link]
-
Liu, S., Park, R., Conti, P. S., & Li, Z. (2013). “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes. PMC - NIH. Available from: [Link]
- Mossine, A. V., et al. (2015).
-
Lahdenpohja, S., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry. Available from: [Link]
-
Liu, S., Park, R., Conti, P. S., & Li, Z. (2013). "Kit like" (18)F labeling method for synthesis of RGD peptide-based PET probes. PubMed. Available from: [Link]
-
Liu, Z., et al. (2012). Rapid, one-step, high yielding 18F-labeling of an aryltrifluoroborate bioconjugate by isotope exchange at very high specific activity. ResearchGate. Available from: [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. PMC - NIH. Available from: [Link]
-
Lahdenpohja, S., et al. (PDF) Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. ResearchGate. Available from: [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. ACS Publications. Available from: [Link]
-
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. PMC - NIH. Available from: [Link]
-
Bernard-Gauthier, V., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. NIH. Available from: [Link]
-
Bernard-Gauthier, V., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. Available from: [Link]
-
Bernard-Gauthier, V., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (K Ca 3.1) channels in vivo. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. Available from: [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available from: [Link]
-
Olberg, D. E., & Hjelstuen, O. K. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. Available from: [Link]
-
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Semantic Scholar. Available from: [Link]
-
Mosdzian, P. K., et al. (2018). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. PubMed Central. Available from: [Link]
-
Liu, Z., et al. (2014). An organotrifluoroborate for broadly applicable one-step 18F-labeling. PubMed. Available from: [Link]
-
Ting, R., et al. fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [ 18F]-labeled aryltrifluoroborate. ResearchGate. Available from: [Link]
Sources
- 1. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. "Kit like" (18)F labeling method for synthesis of RGD peptide-based PET probes. | Semantic Scholar [semanticscholar.org]
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- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Semantic Scholar [semanticscholar.org]
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- 17. researchgate.net [researchgate.net]
potassium (4-carboxyphenyl)trifluoroborate as a building block for complex molecule synthesis
An Application Guide to Potassium (4-carboxyphenyl)trifluoroborate for Advanced Synthetic Applications
Introduction: A Superior Building Block for Modern Synthesis
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1][2][3] Traditionally, this reaction has relied upon organoboronic acids as the key nucleophilic partner. However, the practical application of boronic acids is often hampered by inherent limitations, including potential instability, difficult purification, and a propensity for protodeboronation, which can complicate stoichiometry and reduce yields.[3][4][5]
The emergence of potassium organotrifluoroborates has provided a transformative solution to these challenges.[2][6][7][8] These crystalline, tetracoordinate boron species offer remarkable stability to both air and moisture, simplifying handling, storage, and weighing operations.[4][9][10][11][12] Their robust nature often allows them to be carried through multiple synthetic steps, acting as protected forms of boronic acids whose reactivity can be unmasked under the coupling conditions.[2][12]
This guide focuses on a particularly valuable member of this class: This compound . This reagent serves as a direct and efficient precursor for introducing the 4-carboxyphenyl moiety, a structural motif prevalent in pharmaceuticals, functional materials, and agrochemicals. We will explore the advantages of this reagent, its primary application in the synthesis of biaryl carboxylic acids, and provide detailed, field-tested protocols for its use.
Key Advantages Over Boronic Acids
The superiority of this compound as a synthetic building block is rooted in its physicochemical properties.
| Feature | 4-Carboxyphenylboronic Acid | This compound |
| Physical State | Often a fine, sometimes amorphous powder | Typically a free-flowing, crystalline solid[9][10] |
| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation | Indefinitely stable to air and moisture under ambient conditions[2][12] |
| Handling | Can be hygroscopic and difficult to weigh accurately | Easy to handle, weigh, and store without special precautions[9][11] |
| Stoichiometry | Purity and hydration state can be uncertain, complicating reaction stoichiometry | Well-defined, stable stoichiometry allows for more precise reagent measurement[4][5] |
Core Application: Suzuki-Miyaura Synthesis of Biaryl Carboxylic Acids
The primary utility of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This transformation provides a direct and powerful route to synthesize 4'-substituted-biphenyl-4-carboxylic acids, which are key intermediates in drug development and materials science.[13][14][15]
Reaction Mechanism
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. While the organotrifluoroborate salt is stable, its participation in the cycle requires activation, which is believed to proceed through hydrolysis to the corresponding boronic acid in the presence of a base and water.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
In a flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in a minimal amount of a tetrahydrofuran (THF) and water mixture (e.g., 4:1 v/v).
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq). Caution: KHF₂ is corrosive and releases HF in the presence of water; handle with appropriate personal protective equipment in a fume hood. [11]3. Slowly add the KHF₂ solution to the stirring solution of the boronic acid at room temperature.
-
Stir the resulting mixture for 1-2 hours. The reaction progress can be monitored by the disappearance of the boronic acid peak via ¹¹B-NMR spectroscopy if desired. [11]5. Remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting white solid is triturated with a cold organic solvent, such as acetone or diethyl ether, to remove any unreacted starting material and byproducts.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reagents & Equipment:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride, 1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Degassed Toluene and Deionized Water (e.g., 10:1 v/v)
-
Schlenk tube or reaction vial with a stir bar
-
Argon or Nitrogen supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
To a Schlenk tube, add the aryl halide (e.g., 0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [3]3. Add the palladium catalyst (0.01 mmol, 2 mol%) and the phosphine ligand (0.02 mmol, 4 mol%).
-
Via syringe, add degassed toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for the required time (typically 4-24 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine. The aqueous layer may need to be acidified to protonate the carboxylic acid and ensure it remains in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid. [3][16]
Scope and Limitations
The coupling reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide partner, including esters, ketones, nitriles, and nitro groups. [17]Both electron-rich and electron-poor aryl halides are generally effective coupling partners. While aryl bromides are common, more challenging aryl chlorides can also be successfully coupled, often requiring more specialized catalyst systems. [18][19]
References
- Stability and Handling of Potassium tert-Butyltrifluorobor
- Cross-coupling Reactions of Organotrifluorobor
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH). [Link]
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
-
Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]
- Potassium Trifluorobor
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
- A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 3-Carboxyphenylboronic Acid. Benchchem.
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. National Institutes of Health (NIH). [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health (NIH). [Link]
-
Potassium 4-hydroxyphenyltrifluoroborate. PubChem. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health (NIH). [Link]
-
Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) through Chemoselective Cross-Coupling with a Bifunctional Reagent. PubMed. [Link]
-
Potassium 4-formylphenyltrifluoroborate. PubChem. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Potassium (4-carboxyphenyl)trifluoroborate
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the use of potassium (4-carboxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered when utilizing this versatile and increasingly popular reagent.
Potassium organotrifluoroborates have emerged as robust and reliable alternatives to traditional boronic acids in Suzuki-Miyaura couplings.[1][2] Their enhanced stability to air and moisture simplifies handling and storage, making them highly attractive for complex molecule synthesis.[3] However, the unique properties of each substrate, such as the presence of a carboxylic acid group in this compound, can present specific challenges. This guide provides in-depth technical advice in a user-friendly question-and-answer format to help you navigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid?
This compound offers several key advantages:
-
Enhanced Stability: Unlike many boronic acids which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation upon storage, potassium trifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture.[2][3][4] This stability allows for long-term storage at ambient temperatures without significant degradation.
-
Improved Stoichiometry: Due to their reduced tendency to undergo protodeboronation under reaction conditions, trifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[4]
-
"Slow Release" of the Active Species: The trifluoroborate acts as a protected form of the boronic acid.[2][5] Under the basic reaction conditions, it slowly hydrolyzes to release the active boronic acid species for the catalytic cycle. This slow, in-situ generation can minimize side reactions like oxidative homocoupling that can occur with high concentrations of boronic acids.[6]
Q2: What is the general mechanism for the Suzuki-Miyaura reaction using this compound?
The reaction follows the general catalytic cycle of the Suzuki-Miyaura coupling, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3] A crucial preliminary step when using a trifluoroborate is its hydrolysis to the corresponding boronic acid.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction with a potassium aryltrifluoroborate.
Q3: How does the carboxylic acid group on the phenyl ring affect the reaction?
The carboxylic acid group introduces two main considerations:
-
Acidity: The carboxylic acid proton is acidic and will be deprotonated by the base used in the reaction. This means at least one extra equivalent of base is consumed. The resulting carboxylate is generally compatible with the reaction conditions.
-
Electronic Effects: The carboxylate group is electron-withdrawing, which can influence the rate of hydrolysis of the trifluoroborate. Electron-withdrawing substituents tend to retard the rate of aryltrifluoroborate solvolysis.[7][8] This slower hydrolysis can lead to a sluggish overall reaction rate.
Q4: Do I need to protect the carboxylic acid group?
In many cases, protection of the carboxylic acid group is not necessary.[9] The carboxylate formed in situ is often well-tolerated. However, if you are experiencing issues with low yield, catalyst deactivation, or solubility, a protection strategy might be beneficial. A common approach is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which can be hydrolyzed post-coupling.[10]
Troubleshooting Guide
Issue 1: Low or No Conversion
Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no conversion.
Potential Cause & Solution
-
Insufficient Base: The carboxylic acid proton of your starting material will consume one equivalent of base. Ensure you are using at least 3-4 equivalents of base in total (1 for the carboxyl group, and 2-3 for the catalytic cycle).
-
Recommendation: Increase the amount of base to 4 equivalents and monitor the reaction.
-
-
Slow Hydrolysis of the Trifluoroborate: As mentioned, the electron-withdrawing nature of the carboxylate group can slow down the hydrolysis of the trifluoroborate to the active boronic acid.[7][8]
-
Recommendation: Increase the reaction temperature to 100-110 °C or increase the proportion of water in your solvent system (e.g., from 10:1 to 5:1 organic solvent to water) to facilitate hydrolysis. Be mindful that excess water can promote protodeboronation.[1]
-
-
Inactive Catalyst: The palladium catalyst may have degraded. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.
-
Recommendation: Use a fresh batch of catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst that readily forms the active species.[11]
-
-
Inappropriate Catalyst/Ligand System: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.
| Parameter | Recommendation for this compound |
| Palladium Source | Pd(OAc)₂ or PdCl₂(dppf) (2-5 mol%) |
| Ligand | RuPhos, SPhos, or PPh₃ (4-10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (3-4 equivalents) |
| Solvent System | Toluene/H₂O (5:1 to 10:1) or THF/H₂O (10:1) |
| Temperature | 80-110 °C |
Table 1: Recommended Starting Conditions
Issue 2: Significant Side Product Formation
The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
A. Protodeboronation
This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of benzoic acid from your starting material.
-
Cause: This side reaction is often promoted by excessive base, high temperatures, and the presence of water.[1] While trifluoroborates are more resistant to protodeboronation than boronic acids, it can still occur.[4]
-
Solutions:
-
Use a Milder Base: If you are using a strong base like Cs₂CO₃, consider switching to a milder base like K₂CO₃ or K₃PO₄.[1]
-
Optimize Water Content: While water is necessary for the hydrolysis of the trifluoroborate, an excessive amount can increase the rate of protodeboronation. Try reducing the water content in your solvent system.
-
Use Anhydrous Conditions (with caution): Some protocols for sensitive substrates use anhydrous conditions with bases like KF.[13] However, this may significantly slow down the required hydrolysis of the trifluoroborate.
-
B. Homocoupling
This is the coupling of two molecules of the trifluoroborate to form 4,4'-biphenyldicarboxylic acid.
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1]
-
Solutions:
-
Rigorous Degassing: Ensure that your solvent and the reaction vessel are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species that may promote homocoupling.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (3.5 equivalents)
-
Toluene and deionized water (10:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 48(49), 9240–9261. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie (International ed. in English), 49(30), 5156–5160. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic letters, 13(12), 3114–3117. [Link]
-
Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic letters, 11(4), 793–796. [Link]
-
Lee, C.-Y., & Ye, B.-H. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical science, 10(24), 6211–6216. [Link]
-
Organic Chemistry Portal. (2021). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Ritter, T. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie (International ed. in English). [Link]
-
Varello, M. (2019). The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea. Journal of Heterocyclic Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
Patil, S. A., & Patil, R. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. RSC Advances, 6(52), 4721–4725. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. [Link]
-
Perrin, D. M. (2023). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Perrin, D. M., & Ting, R. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of organic chemistry, 73(12), 4662–4670. [Link]
-
Ritter, T. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis. [Link]
-
Bedford, R. B., & Blake, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(18), 3765–3775. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie (International ed. in English), 49(30), 5156–5160. [Link]
-
Molander, G. A., & Traister, K. M. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 11(11), 2357–2360. [Link]
-
Szostak, M., & Szostak, R. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical science, 10(35), 8125–8132. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2018). Protection and deprotection of carboxylic acid group. ResearchGate. [Link]
-
Amatore, C., & Jutand, A. (2011). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ChemInform. [Link]
-
Perrin, D. M., & Ting, R. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of organic chemistry. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
Luo, Y. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry. [Link]
-
Molander, G. A., & Traister, K. M. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Syntheses. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. The Journal of organic chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
Chandrasekhar, S., & Reddy, C. R. (2002). The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions. Chemical communications (Cambridge, England), (21), 2450–2451. [Link]
-
Procter, D. J., & Leonori, D. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses. [Link]
Sources
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- 11. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing the Hydrolysis of Potassium (4-carboxyphenyl)trifluoroborate
Welcome to the technical support guide for managing potassium (4-carboxyphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. As a crystalline, air- and moisture-stable solid, it offers significant advantages over traditional boronic acids in Suzuki-Miyaura cross-coupling and other C-C bond-forming reactions.[1][2][3] However, its efficacy is critically dependent on controlling its hydrolysis to the corresponding boronic acid. Uncontrolled hydrolysis can lead to inconsistent yields and the formation of side products.[4][5][6]
This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is the hydrolysis of this compound?
A: Hydrolysis is the chemical breakdown of the trifluoroborate salt ([Ar-BF₃]⁻K⁺) by water to form 4-carboxyphenylboronic acid (Ar-B(OH)₂).[4][5][6] This process occurs in a stepwise manner, where the fluoride ions are sequentially replaced by hydroxyl (-OH) groups from water.[7][8] While the trifluoroborate is often considered a "protected" form of the boronic acid, this hydrolysis is a necessary activation step for transmetalation in the Suzuki-Miyaura catalytic cycle.[9][10][11] The challenge lies in ensuring this "deprotection" happens at a rate that is perfectly geared with the catalytic turnover, a concept known as the "slow release" strategy.[4][5][6][12]
Q2: Why is uncontrolled hydrolysis a problem for my reaction?
A: If hydrolysis occurs too quickly or prematurely, the concentration of the reactive boronic acid can build up in the reaction mixture. This accumulation can lead to several undesirable side reactions:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol), replacing the boron moiety with a hydrogen atom and terminating the desired coupling reaction.[2][6][13]
-
Oxidative Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the nucleophile and reducing the yield of the desired product.[4][5][6]
-
Inconsistent Stoichiometry: Since the boronic acid is the active species, its uncontrolled formation leads to unpredictable reaction kinetics and inconsistent yields.[2]
Properly managed, the slow, in-situ generation of boronic acid keeps its standing concentration low, minimizing these side reactions and leading to cleaner, more efficient couplings.[5][6][12]
Q3: What are the primary factors that influence the rate of hydrolysis?
A: The stability and hydrolysis rate of this compound are influenced by a complex interplay of factors:
| Factor | Influence on Hydrolysis Rate | Causality & Expert Insight |
| Water Content | Increases Rate | Water is a necessary reactant for hydrolysis. Even in so-called "anhydrous" reactions, trace amounts of water are required for the coupling to proceed efficiently via an intermediate species.[14] The key is control, not complete elimination. |
| pH (Base) | Complex Effect | The role of the base is multifaceted. While base is required to facilitate the transmetalation step, it can retard the acid-catalyzed hydrolysis pathway.[8][9][15] However, some bases can accelerate fluoride dissociation.[8][15] The choice and amount of base are therefore critical optimization parameters. |
| Temperature | Increases Rate | Like most chemical reactions, hydrolysis is accelerated at higher temperatures.[7] However, excessive heat can also promote side reactions like protodeboronation.[16][17] |
| Solvent System | Significant Impact | The choice of solvent affects the solubility of the trifluoroborate salt and the base, and can influence the pH of the medium.[18][19] Protic solvents like alcohols can participate in hydrolysis, while biphasic systems (e.g., Toluene/Water, THF/Water) introduce mass transfer considerations.[7][14][20] |
| Lewis Acids | Increases Rate | Contaminants or additives that act as Lewis acids, such as silica gel, can act as "fluorophiles," actively sequestering fluoride ions and driving the hydrolysis equilibrium toward the boronic acid.[16][17][21] |
| Physical Factors | Can Affect Rate | In biphasic systems, factors like the reaction vessel's shape and the stirring rate can have a profound impact on the hydrolysis profile by affecting the interface and mass transfer between the organic and aqueous phases.[4][5][7][8][15] |
Q4: How can I tell if my starting material has degraded due to hydrolysis?
A: this compound is a stable, free-flowing crystalline solid.[2][3][22] If your material appears clumpy, wet, or has a different texture, it may have been exposed to excessive moisture. For definitive quality control, ¹⁹F NMR or ¹¹B NMR spectroscopy are the most reliable methods. The trifluoroborate ([Ar-BF₃]⁻) will have a characteristic signal in the ¹⁹F NMR spectrum, which will diminish upon hydrolysis, while the corresponding boronic acid can be observed in the ¹¹B NMR spectrum.[4][16][17]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
Problem 1: Low or Inconsistent Reaction Yields
This is the most common issue and is frequently linked to premature or incomplete hydrolysis of the trifluoroborate salt.
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Solution A: Rigorous Control of Water and Atmosphere
While some water is necessary, an excess will cause rapid, uncontrolled hydrolysis. Conversely, completely anhydrous conditions may prevent the reaction from initiating altogether.[14]
-
Actionable Steps:
-
Dry Glassware: Ensure all glassware is oven-dried (e.g., 125°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon) before use.[23][24] Even small amounts of adsorbed moisture can affect the reaction.[25]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF, dioxane, and toluene are common choices.[10][18][19]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon using standard Schlenk line or glovebox techniques.[24][25][26] This prevents atmospheric moisture from entering the system.
-
Controlled Water Addition: For many Suzuki couplings with trifluoroborates, a controlled amount of water (e.g., 5-10% by volume) is deliberately added to the anhydrous organic solvent to facilitate hydrolysis and the catalytic cycle.[1][13]
-
Solution B: Re-evaluate Your Choice of Base
The base plays a crucial role in both the hydrolysis step and the transmetalation step.[9] Its strength, solubility, and stoichiometry are critical.
-
Actionable Steps:
-
Screen Different Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1][14] Cs₂CO₃ is often effective but can induce phase-splitting in THF/water systems, which complicates kinetics.[5]
-
Adjust Stoichiometry: Typically, 2-3 equivalents of base are used. Insufficient base may lead to incomplete reaction, while a large excess can promote side reactions.
-
Consider Solubility: The solubility of the base in your chosen solvent system will affect its efficacy. In some cases, a phase-transfer catalyst may be beneficial.
-
Problem 2: Significant Formation of Protodeboronation Byproduct
If you are isolating the starting arene (from your aryl halide) and/or benzene-1,4-dicarboxylic acid (from the trifluoroborate), protodeboronation is a likely culprit. This indicates that the boronic acid is forming but is being destroyed before it can couple.
Mechanism of Hydrolysis and Activation
Caption: The desired pathway (hydrolysis to active species) vs. the side reaction.
Solution A: Optimize Order of Reagent Addition
Minimizing the time the generated boronic acid spends in the reaction mixture before the catalyst is active can suppress protodeboronation.
-
Actionable Steps:
-
Pre-mix Catalyst and Electrophile: Charge the reaction vessel with the aryl halide, palladium catalyst, ligand, and base under an inert atmosphere.
-
Delayed Addition: Add the this compound as a solid or as a slurry in a small amount of anhydrous solvent after the initial mixture has been heated to the target reaction temperature. This ensures the catalytic cycle is active and ready to consume the boronic acid as it forms.
-
Solution B: Lower the Reaction Temperature
While higher temperatures increase the rate of the desired coupling, they disproportionately accelerate the rate of protodeboronation.
-
Actionable Steps:
-
Systematic Temperature Reduction: If you are running the reaction at reflux, try lowering the temperature by 10-20°C. Monitor the reaction progress by TLC or GC-MS. Often, a slightly longer reaction time at a lower temperature gives a much cleaner product profile.
-
Part 3: Key Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling Procedure
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar in an oven at 125°C for at least 4 hours.[23][24]
-
Inert Atmosphere Setup: Assemble the hot flask on a Schlenk line, and immediately evacuate and backfill with dry argon or nitrogen (repeat 3 times) to establish an inert atmosphere.[26] Allow the flask to cool to room temperature.
-
Reagent Addition: Under a positive flow of inert gas, charge the flask with:
-
Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)
-
This compound (1.1 equiv, 0.55 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., S-Phos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv, 1.5 mmol)
-
-
Solvent Addition: Add anhydrous solvent (e.g., ethanol, 0.2 M) followed by deionized water (10% v/v of the organic solvent) via a dry syringe.[14][20]
-
Degassing: Sparge the reaction mixture with a stream of argon through a needle for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 75-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by withdrawing small aliquots via syringe and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Quality Control via ¹¹B NMR Spectroscopy
This protocol allows you to verify the integrity of your trifluoroborate salt.
-
Sample Preparation: Dissolve a small amount (~10-15 mg) of your this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis:
-
Intact Trifluoroborate: A sharp signal corresponding to the tetracoordinate [Ar-BF₃]⁻ species should be observed.
-
Hydrolysis Product: The presence of the corresponding boronic acid (Ar-B(OH)₂) will appear as a broader signal at a different chemical shift (typically further downfield).[16][17] Significant integration of the boronic acid peak indicates substantial hydrolysis.
-
References
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 39(12), 874-884. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Stack Exchange Network. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Wiley-VCH. [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. MIT Resources. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Anderson, K. W., et al. (2006). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 8(26), 5923-5926. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5271-5274. [Link]
-
Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(18), 7171-7173. [Link]
-
Kennedy, C. R., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 57(34), 11059-11063. [Link]
-
Request PDF. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]
-
Li, C., et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 9(1), 1-8. [Link]
-
Request PDF. (2025). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(18), 7431-7441. [Link]
-
Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Dou, G., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Kennedy, C. R., et al. (2018). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(50), 7152-7155. [Link]
-
Larris, R. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9876-9885. [Link]
-
Perosa, A., & Tundo, P. (2016). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference. [Link]
-
Lennox, A. J. J. (2014). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4811-4823. [Link]
Sources
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- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 26. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
purification techniques for products from potassium (4-carboxyphenyl)trifluoroborate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium (4-carboxyphenyl)trifluoroborate. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of biaryl carboxylic acids, the common products resulting from Suzuki-Miyaura cross-coupling reactions involving this reagent. Our focus is on providing practical, field-proven insights to help you overcome common purification challenges and ensure the integrity of your final compounds.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial hurdles encountered during the purification process.
Q1: My crude product appears as a smear at the baseline on a normal-phase silica TLC plate. How should I approach purification?
A: A baseline smear indicates your product, the biaryl carboxylic acid, is highly polar and strongly adsorbing to the silica gel. Standard chromatography with neutral eluents like hexane/ethyl acetate will be ineffective.
-
Immediate Action: Switch to a more polar mobile phase. Adding a small percentage (0.5-2%) of acetic or formic acid to your ethyl acetate/methanol eluent system can protonate the carboxylic acid, reducing its interaction with the silica and allowing for better elution.
-
Alternative Strategy: Consider reverse-phase chromatography, where the polar nature of your product becomes an advantage for retention and separation from less polar impurities.
-
Non-Chromatographic Method: An acid-base extraction is often the most effective first step for purifying carboxylic acids. See Protocol 1 for a detailed methodology.[1]
Q2: After my column, I see persistent low-level impurities in my NMR spectrum. What are the likely culprits?
A: The most common persistent impurities in Suzuki-Miyaura reactions are residual palladium catalyst, ligand-derived byproducts (e.g., triphenylphosphine oxide), and boron-containing species.[2][3]
-
Palladium Residue: Often appears as fine black particles or results in broad NMR signals. It can be removed using metal scavenger resins or by washing the organic solution with aqueous solutions of reagents like thiourea or sodium sulfide.
-
Ligand Byproducts: Triphenylphosphine oxide is a notorious impurity. It can often be removed by trituration with a solvent system like pentane/ether where the oxide is less soluble.[3]
-
Boron Impurities: Unreacted (4-carboxyphenyl)trifluoroborate or its corresponding boronic acid can persist. These are typically removed during an aqueous basic wash or work-up.[4]
Q3: My reaction has produced a significant amount of homocoupled byproduct from my aryl halide. How can I separate this from my desired biaryl carboxylic acid?
A: Homocoupling is a common side reaction.[2] Fortunately, the homocoupled byproduct (Ar-Ar) is typically much less polar than your desired product (Ar-Ar'-COOH).
-
Chromatography: This polarity difference is easily exploited. On a normal-phase silica column, the non-polar homocoupled product will elute much faster than the highly polar carboxylic acid product. A simple gradient elution from hexane/ethyl acetate should provide excellent separation.
-
Acid-Base Extraction: This is highly effective. The desired carboxylic acid product will be extracted into an aqueous basic solution, leaving the neutral homocoupled byproduct behind in the organic layer. Subsequent acidification and re-extraction will isolate your product. Refer to Protocol 1 .[1]
Q4: Is recrystallization a viable purification technique for these products?
A: Absolutely. Recrystallization is an excellent and scalable method for purifying solid biaryl carboxylic acids, especially after initial purification by extraction or chromatography.[5][6] The key is selecting an appropriate solvent system. Common choices include:
-
Methanol/Water
-
Ethanol/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene
The ideal system is one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble.
Section 2: In-Depth Troubleshooting & Purification Strategy
When simple fixes are not enough, a more systematic approach is required. The first step in any purification is to analyze the crude reaction mixture to understand the challenge ahead.
Step 1: Analyze Your Crude Reaction Mixture
Before any purification attempt, run a quick analysis using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). This initial assessment is crucial for designing an effective purification strategy.
-
Identify Your Product: Confirm the presence of the desired product mass by LC-MS.
-
Assess Major Impurities: Note the polarity and relative abundance of major impurity spots on the TLC plate. Are they more or less polar than your product? Are there baseline impurities?
-
Check for Starting Materials: Can you identify spots corresponding to your starting aryl halide and the boronic acid?
The following decision tree illustrates how to choose a purification path based on this initial analysis.
Troubleshooting Guide: Common Scenarios
-
Scenario A: Product is clean by LC-MS but contains palladium.
-
Problem: The reaction was successful, but the final product is contaminated with residual palladium, which can interfere with subsequent reactions and biological assays.
-
Solution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, THF). Add a palladium scavenger resin (e.g., thiol-functionalized silica) and stir for several hours at room temperature. Filter off the resin and concentrate the filtrate. This method is highly effective at reducing palladium levels to ppm concentrations.
-
-
Scenario B: The product is inseparable from a polar, boron-containing impurity.
-
Problem: The aqueous work-up was insufficient to remove all boron-based starting materials or byproducts. These can co-elute with the desired carboxylic acid.
-
Solution: A rigorous acid-base extraction is required. Ensure the pH of the aqueous basic solution is high enough (pH > 10) to deprotonate and dissolve both the product and the acidic boron impurity. When you acidify to precipitate your product, do so slowly and only to a pH of ~4-5. The boronic acid impurity may remain in the acidic aqueous solution, allowing for selective precipitation/extraction of your desired product.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for the most critical purification techniques.
Protocol 1: Acid-Base Extraction for Biaryl Carboxylic Acids
This technique leverages the acidic nature of the product to separate it from neutral organic impurities.[1]
-
Dissolution: After the reaction is complete, cool the mixture to room temperature. If present, filter off any solids (e.g., catalyst on a support). Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer. Drain and collect the lower organic layer, which contains neutral impurities (e.g., homocoupled byproducts, unreacted aryl halide).
-
Re-extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with another portion of the aqueous base. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2-3), which should cause your product to precipitate as a solid. The pH should be well below the pKa of the acid to ensure complete protonation.[1]
-
Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate or DCM. The protonated carboxylic acid product will now move back into the organic layer.
-
Final Wash and Dry: Combine the organic extracts, wash once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Flash Column Chromatography
This is the workhorse technique for separating compounds based on polarity.[7][8]
A. Normal-Phase Chromatography (for less polar impurities)
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the elution solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase. Gradually increase the polarity by adding more ethyl acetate and then methanol. Crucially, add 0.5-1% acetic acid to the mobile phase to suppress the ionization of your carboxylic acid and prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
B. Reverse-Phase Chromatography (for polar impurities)
-
Column & Solvents: Use a C18-functionalized silica column. The mobile phase is typically a gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Elution: Start with a high water content and gradually increase the proportion of the organic solvent. Your polar carboxylic acid will elute later than non-polar impurities.
-
Fraction Collection: Collect and monitor fractions by TLC or LC-MS. Combine pure fractions and remove the organic solvent. The product may need to be lyophilized or extracted from the remaining aqueous solution.
Table 1: Recommended Chromatography Conditions
| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Suited For Separating |
| Normal-Phase | Silica Gel | Hexane → Ethyl Acetate → Methanol (+ 0.5% Acetic Acid) | Product from less polar impurities (e.g., homocoupled Ar-Ar). |
| Reverse-Phase | C18 Silica | Water → Acetonitrile (or Methanol) | Product from more polar impurities (e.g., salts, some boron species). |
Section 4: Visual Workflow for Standard Suzuki Reaction Work-up
The following diagram outlines the standard, logical flow for processing and purifying the product of a Suzuki-Miyaura reaction involving this compound.
References
-
Hartwig, J. F., & Murphy, J. M. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 733–736. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Batey, R. A., & Quach, T. D. (2001). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 3(10), 1685–1688. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Reddit r/chemistry community. (2017). Purification of boronic acids? Reddit. [Link]
-
Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic-Chemistry.org. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. The Journal of Organic Chemistry, 59(18), 5371–5373. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
ResearchGate community. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3851–3855. [Link]
-
Li, J. H., & Wang, D. P. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 70(1), 243–246. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic-Chemistry.org. [Link]
-
Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(21), 3533-3545. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry & Biochemistry. [Link]
-
Baran, P. S., & DeMartino, M. P. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Organic Letters, 13(15), 3892–3895. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [ouci.dntb.gov.ua]
impact of base and solvent on potassium (4-carboxyphenyl)trifluoroborate reactivity
Technical Support Center: Potassium (4-carboxyphenyl)trifluoroborate
A Guide to Optimizing Reactivity Through Base and Solvent Selection
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile reagent in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern success. Here, we will address common challenges and frequently asked questions in a direct, problem-solving format.
This compound is an air- and moisture-stable crystalline solid, making it a highly attractive alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions.[1][2] Its tetracoordinate boron center "protects" the reactive C-B bond, reducing side reactions like protodeboronation and homocoupling that can plague boronic acids.[3][4] However, this stability necessitates specific activation conditions—namely, the careful selection of a base and solvent system to unveil its reactivity at the desired moment within the catalytic cycle.[3] This guide focuses on mastering that activation process.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is sluggish or fails to initiate. What aspects of my base and solvent system should I investigate first?
A1: This is the most common issue encountered and it almost always traces back to inefficient hydrolysis of the trifluoroborate salt. Unlike boronic acids, potassium organotrifluoroborates do not directly participate in the transmetalation step of the Suzuki-Miyaura cycle. They must first hydrolyze to release the active boronic acid or a related species (e.g., an aryl difluorohydroxyborate intermediate).[5][6]
Core Factors to Re-evaluate:
-
Presence of Water: The hydrolysis is critically dependent on water. Anhydrous solvents will typically result in less than 5% conversion.[5] Protic solvents, such as water or alcohols, are essential for the sequential replacement of fluoride ions with hydroxide ions.[7] If you are using "dry" solvents, the reaction will likely fail. Most successful protocols employ a biphasic system, such as Toluene/H₂O, THF/H₂O, or an alcohol like methanol or 2-propanol which contains sufficient water.[5][8][9]
-
Base Strength and Type: The base is not merely an acid scavenger; it is a reactant in the hydrolysis equilibrium. Its role is to facilitate the formation of hydroxide ions and drive the conversion of the trifluoroborate to the active boronic acid.
-
Common Choices: Carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are highly effective and frequently used.[3][10] Potassium phosphate (K₃PO₄) is another option.[5]
-
Troubleshooting: If your reaction is slow with K₂CO₃, switching to the more soluble and basic Cs₂CO₃ can often accelerate the reaction.[3][10] Ensure you are using a sufficient amount, typically 2-3 equivalents.[3][11]
-
-
Solvent Polarity and Miscibility: The solvent must accommodate both the organic-soluble catalyst and aryl halide, and the more polar trifluoroborate salt and base.
-
Biphasic Systems (e.g., Toluene/H₂O, THF/H₂O): These are common and effective.[8][9] However, inefficient stirring can lead to poor phase mixing, slowing down the hydrolysis which occurs at the interface or in the aqueous phase.[6][12]
-
Miscible Systems (e.g., Methanol, Ethanol, Isopropanol): Using an alcohol as the solvent can lead to a homogeneous reaction mixture and superior results, particularly for couplings with challenging aryl chlorides.[5]
-
Q2: How does the carboxylic acid group on this compound influence my choice of base?
A2: The carboxylic acid moiety introduces a secondary acid-base consideration. The base you add will deprotonate the carboxylic acid (pKa ~4-5) to form a carboxylate salt. This is an important factor for several reasons:
-
Stoichiometry: You must use at least one extra equivalent of base to neutralize the carboxylic acid, in addition to the 2-3 equivalents required for the hydrolysis of the trifluoroborate. Failing to account for this will leave the reaction medium less basic than intended, hindering the crucial hydrolysis step.
-
Solubility: The formation of the this compound salt will increase its polarity and may alter its solubility profile. This can be advantageous in aqueous/organic biphasic systems, potentially increasing its concentration in the aqueous phase where hydrolysis occurs.
-
Electronic Effects: Deprotonation places a negative charge on the phenyl ring, which can slightly alter the electronic properties of the nucleophile. However, for most applications, this effect is secondary to ensuring proper basicity for hydrolysis.
Q3: What is the mechanistic role of the base and water in activating the trifluoroborate?
A3: The activation is a stepwise hydrolysis process where fluoride ions are replaced by hydroxide ions, driven by the base. The generally accepted mechanism involves the equilibrium between the trifluoroborate and the corresponding boronic acid.
The process can be visualized as follows:
Caption: Hydrolysis of potassium aryltrifluoroborate to the active boronic acid.
This "slow-release" of the boronic acid is a key advantage of using trifluoroborates.[6][13] By keeping the instantaneous concentration of the active boronic acid low, common side reactions like oxidative homocoupling and protodeboronation are minimized.[13] The base is essential for generating the hydroxide ions (OH⁻) from water and for sequestering the released fluoride ions, thereby driving the equilibrium towards the active boronic acid.[12]
Q4: I am observing significant protodeboronation of my starting material. How can I adjust my base and solvent to minimize this?
A4: Protodeboronation (replacement of the C-B bond with a C-H bond) is a common side reaction, especially with electron-rich or sterically hindered substrates. While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under harsh conditions.[2][4]
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: If you are using a very strong base like CsOH or K₃PO₄, consider switching to a carbonate like K₂CO₃ or even a bicarbonate.[10]
-
Optimize Temperature: Higher temperatures accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period. For example, if a reaction at 100°C is failing, attempt it at 80°C.[14]
-
Solvent Choice: The choice of solvent can be crucial. Sometimes, switching from a biphasic THF/water system to an alcohol like methanol or ethanol can provide a cleaner reaction profile.[5]
-
Ensure Efficient Coupling: The best way to avoid protodeboronation is to ensure the Suzuki-Miyaura coupling is faster. This means optimizing your catalyst and ligand system. For challenging couplings, using advanced phosphine ligands (e.g., RuPhos, SPhos, XPhos) can dramatically accelerate the desired reaction, outcompeting the undesired protodeboronation pathway.[9][15]
Data Summary: Recommended Starting Conditions
The optimal conditions are highly substrate-dependent. However, the following table provides validated starting points for the Suzuki-Miyaura coupling of this compound with different classes of electrophiles.
| Electrophile Class | Recommended Base (3 equiv.) | Solvent System | Temperature (°C) | Typical Catalyst System (2-5 mol%) | Reference(s) |
| Aryl Bromides | Cs₂CO₃ or K₂CO₃ | THF/H₂O (9:1) | 60 - 80 | PdCl₂(dppf) or Pd(OAc)₂/PPh₃ | [3][10] |
| Aryl Chlorides (Activated) | K₂CO₃ | Methanol or Ethanol | Reflux | Pd(OAc)₂/RuPhos | [5][15] |
| Aryl Chlorides (Unactivated) | Cs₂CO₃ or K₃PO₄ | Toluene/H₂O (5:1) | 80 - 110 | Pd(OAc)₂/XPhos or n-BuPAd₂ | [9][11] |
| Aryl Triflates | Cs₂CO₃ | THF/H₂O (9:1) | 60 - 80 | PdCl₂(dppf)·CH₂Cl₂ | [3] |
Experimental Protocol and Workflow
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling this compound with a standard aryl bromide.
Materials:
-
This compound (1.1 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv. + 1.0 equiv. for the carboxylic acid)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)
-
Solvent: Tetrahydrofuran (THF) and Degassed Water (9:1 v/v)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), and cesium carbonate (4.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02-0.05 equiv.).
-
Solvent Addition: Add degassed THF, followed by degassed water, via syringe in a 9:1 ratio (e.g., 9 mL THF, 1 mL H₂O for a 1 mmol scale reaction).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80°C and stir vigorously to ensure good mixing of the biphasic solution.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025).
-
Molander, G. A., & Andreani, D. F. (2006). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 8(21), 4669–4672. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5573-5576. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 5(13), 2231–2234. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of the American Chemical Society, 124(39), 11572–11573. [Link]
-
Churches, Q. I., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11632–11644. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Kabalka, G. W., et al. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 53(10), 1241–1243. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Wang, F., et al. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 10(1), 5137. [Link]
- BenchChem. (2025).
-
Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 9154–9168. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Lima, F., et al. (2018). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. Organic Letters, 20(24), 7949–7953. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Batey, R. A., et al. (2003). Potassium Phenyltrifluoroborate. Encyclopedia of Reagents for Organic Synthesis. [Link]
- BenchChem. (2025).
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Churches, Q. I., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Butters, M., et al. (2016). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 55(2), 652-656. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7384–7391. [Link]
Sources
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- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Technical Support Center: Efficient Catalyst Selection for Coupling with Potassium (4-carboxyphenyl)trifluoroborate
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving potassium (4-carboxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this versatile reagent.
Introduction: Why Choose this compound?
The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds, particularly for synthesizing biaryl structures common in pharmaceuticals and materials science.[1] While boronic acids are traditional coupling partners, they often suffer from instability, leading to challenges in storage and handling, and a propensity for side reactions like protodeboronation.[2][3]
Potassium organotrifluoroborates, such as K-[(4-HOOC)C₆H₄BF₃], have emerged as superior alternatives. These tetracoordinate boron species are typically air- and moisture-stable, crystalline solids that are easy to handle and less prone to premature degradation.[4][5] This enhanced stability allows for the use of near-stoichiometric amounts of the nucleophile, improving reaction efficiency and simplifying purification.[4] The presence of the carboxylic acid moiety on the phenyl ring makes this reagent a valuable building block for introducing functionality into complex molecules.
Catalyst & Condition Selection Guide
The success of your coupling reaction hinges on the synergistic interplay of the palladium catalyst, ligand, base, and solvent. There is no single "best" system; the optimal choice depends on the reactivity of your coupling partner (aryl chloride, bromide, iodide, triflate, etc.).
The Core Components:
-
Palladium Source: The engine of the catalytic cycle. Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. Pre-activated Pd(0) sources like Pd(PPh₃)₄ can also be used. For many applications involving aryltrifluoroborates, Pd(OAc)₂ and PdCl₂(dppf)·CH₂Cl₂ have proven highly effective.[6][7][8]
-
Ligand: The steering wheel. The ligand stabilizes the palladium center, influences its reactivity, and facilitates both oxidative addition and reductive elimination. For challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands are essential.[9][10]
-
Base: The accelerator. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base affects reaction rate and can influence side reactions.[11]
-
Solvent: The reaction medium. The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). Common systems include toluene/water, THF/water, or alcohols.[7][8][9]
Recommended Catalyst Systems
The table below summarizes validated catalyst systems for coupling with aryltrifluoroborates, categorized by the electrophile's reactivity.
| Electrophile Class | Recommended Pd Source | Recommended Ligand | Typical Base | Solvent System | Key Considerations & References |
| Aryl/Heteroaryl Bromides & Iodides (Activated) | Pd(OAc)₂ (0.2-2 mol%) | None (Ligandless) | K₂CO₃ | Methanol or Water | For electron-rich aryltrifluoroborates, ligandless conditions are often highly efficient and simplify workup.[6][12] |
| Aryl/Heteroaryl Bromides (Deactivated) | PdCl₂(dppf)·CH₂Cl₂ (0.5-2 mol%) | dppf (in precatalyst) | Cs₂CO₃ or K₂CO₃ | THF/H₂O or i-PrOH/H₂O | dppf is a robust ligand for a wide range of substrates. Cs₂CO₃ is often superior due to higher solubility.[6][7][8] |
| Aryl/Heteroaryl Chlorides (Challenging) | Pd(OAc)₂ (2 mol%) | RuPhos or SPhos (4 mol%) | K₂CO₃ or K₃PO₄ | Toluene/H₂O (10:1) | These bulky, electron-rich biarylphosphine ligands are essential for activating the strong C-Cl bond.[9][10][13] |
| Aryl Mesylates & Triflates | Pd(OAc)₂ (2 mol%) | CM-phos | K₃PO₄ | tert-Butanol | Aryl mesylates are cost-effective alternatives to triflates, and specialized ligands can enable their use.[14] |
Decision Workflow for Catalyst Selection
Use the following workflow to guide your selection of reaction conditions.
Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses common issues in a Q&A format.
Q1: My reaction shows low or no conversion to the desired product. Where should I start?
A1: This is a common issue that can usually be traced back to one of three areas: the catalyst, the atmosphere, or the reagents.
-
Check Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to Pd(0), which can sometimes fail. The active Pd(0) species is highly sensitive to oxygen.[11]
-
Solution: Use a fresh bottle of palladium catalyst. If you suspect issues with in-situ reduction, consider a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst like an XPhos-palladacycle.[2]
-
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. It also promotes the unwanted homocoupling of the boronic acid.[2]
-
Solution: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.
-
-
Verify Reagent Quality: Confirm the purity and integrity of your starting materials, especially the electrophile. The this compound is generally very stable, but the coupling partner may degrade over time.
Q2: I'm observing significant protodeboronation (replacement of the -BF₃K group with -H). How can I prevent this?
A2: Protodeboronation is a classic side reaction in Suzuki couplings. While potassium aryltrifluoroborates are more resistant than boronic acids, it can still occur under harsh conditions.[5][15] The key is that the trifluoroborate must first hydrolyze to the boronic acid to be active in the catalytic cycle, and it is this boronic acid intermediate that is susceptible.[15]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.
-
Control the Water Content: Water is the proton source for this side reaction.
-
Solution: While some water is often necessary to solubilize the base and facilitate the hydrolysis of the trifluoroborate, excessive amounts can be detrimental. Try reducing the water content in your solvent system (e.g., from 10:1 to 20:1 organic/aqueous) or consider anhydrous conditions with a base like KF.[16]
-
-
Manage Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Solution: If conversion is reasonable, try running the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C).[16]
-
Q3: My main side-product is the homocoupling of my aryltrifluoroborate. What is causing this?
A3: Homocoupling (dimerization) is almost always caused by the presence of oxygen.[2]
-
Solution: This points to an issue with your inert atmosphere technique. Re-evaluate your degassing procedure for all solvents (including water) and ensure the reaction vessel is rigorously purged with argon or nitrogen before adding the catalyst. The reaction should be maintained under a positive pressure of inert gas for its entire duration.
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
-
FAQ 1: How should I handle and store this compound?
-
This reagent is a stable, non-hygroscopic solid.[17] It can be handled on the benchtop for weighing and does not require special storage conditions beyond a well-sealed container in a cool, dry place.
-
-
FAQ 2: Can I run this reaction open to the atmosphere?
-
While some highly robust catalyst systems for coupling aryl bromides may tolerate an open flask, it is strongly discouraged.[6][7] The active Pd(0) catalyst is sensitive to oxygen, and working under an inert atmosphere (nitrogen or argon) is critical for achieving high yields, good reproducibility, and minimizing side reactions like homocoupling.[11]
-
-
FAQ 3: My aryl halide is expensive. Can I use the aryltrifluoroborate in excess?
-
Yes. One of the advantages of the stable aryltrifluoroborate is that you can use it as the excess reagent without significant worry of degradation, which is often not the case with less stable boronic acids. A common stoichiometry is 1.0 equivalent of the limiting halide and 1.1-1.5 equivalents of the potassium aryltrifluoroborate.
-
-
FAQ 4: Does the carboxylic acid group interfere with the reaction?
-
The carboxylic acid group is generally well-tolerated in Suzuki-Miyaura couplings.[9] Under the basic reaction conditions, it will be deprotonated to the carboxylate salt. This can affect the reagent's solubility, which is why mixed solvent systems containing water or polar alcohols are often beneficial.
-
General Experimental Protocol
This protocol provides a starting point for the coupling of this compound with an aryl chloride using a modern Buchwald-type ligand.
Reaction: Coupling of Aryl Chloride with this compound
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene and Deionized Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), RuPhos (9.4 mg, 0.02 mmol, 4 mol%), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate and backfill the vessel with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (e.g., 2.5 mL) followed by degassed water (e.g., 0.25 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the limiting aryl chloride.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link][9][13][18]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link][6][7][19]
-
Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link][10]
-
Molander, G. A., & Biolatto, B. (2003). An extended study of the reactivity of potassium aryl- and heteroaryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link][7]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][8][20]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link][21][22]
-
Al-Zoubi, R. M., & Marion, O. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(49), 17376–17378. [Link][15]
-
Rivas, F. M., et al. (2013). Highly efficient palladium-catalyzed Suzuki–Miyaura reactions of potassium aryltrifluoroborates with 5-iodo-1,3-dioxin-4-ones in water: an approach to α-aryl-β-ketoesters. Tetrahedron Letters, 54(36), 4974-4977. [Link][23]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626-31. [Link][18]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link][24]
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Organic Chemistry Portal. [Link][14]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5576-5579. [Link][25]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross—Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link][20]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link][17]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link][12]
-
Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 397. [Link][1]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link][13]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH Public Access. [Link][22]
-
Martín, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link][26]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link][4]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link][19]
-
Reddit user discussion. (2023). Hydrolysis of aryl triflate during suzuki. r/Chempros. [Link][16]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link][27]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link][28]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link][29]
-
Barancelli, D. A., et al. (2012). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 77(17), 7626–7631. [Link][30]
-
Carrow, B. P., & Ghattas, C. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link][31]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841–6844. [Link][5]
-
Carrow, B. P., & Ghattas, C. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH - National Library of Medicine. [Link][32]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link][33]
-
Ting, R., et al. (2012). Substituent Effects on Aryltrifluoroborate Solvolysis in Water. The Journal of Organic Chemistry, 77(17), 7626–7631. [Link][34]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. Semantic Scholar. [Link][35]
-
Reddit user discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link][36]
-
Carboni, S., et al. (2015). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 20(7), 12896-12911. [Link][37]
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 14. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 25. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 26. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 27. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 37. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Potassium (4-carboxyphenyl)trifluoroborate
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for Potassium (4-carboxyphenyl)trifluoroborate. This remarkable reagent is a cornerstone in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, valued for its stability and ease of handling compared to traditional boronic acids.[1] However, its unique structure—being both an ionic salt and containing a carboxylic acid moiety—presents distinct solubility challenges that can impact reaction efficiency and reproducibility.
This guide is designed to provide you, our fellow researchers and developers, with a deep understanding of these challenges and to offer field-proven, practical solutions. We will move beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your own laboratory settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the properties and handling of this compound.
Q1: What is the structure of this compound and why is it often poorly soluble in common organic solvents?
A1: this compound is an ionic salt. Its structure consists of a potassium cation (K⁺) and a trifluoroborate anion ([ArBF₃]⁻). The anionic part contains a phenyl ring substituted with a carboxylic acid (-COOH) group. The combination of the ionic salt character and the polar carboxylic acid group makes it highly polar. Consequently, it exhibits poor solubility in nonpolar or moderately polar aprotic organic solvents like toluene, THF, or dioxane, which are frequently used in catalytic cycles. Its solubility is generally better in more polar solvents or aqueous mixtures.
Q2: How does the stability of this trifluoroborate salt compare to its corresponding boronic acid?
A2: Potassium organotrifluoroborates are significantly more stable than their boronic acid counterparts.[1] They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling, storage, and stoichiometry.[1] Boronic acids, in contrast, are prone to dehydration to form cyclic boroxines and can undergo protodeboronation (loss of the boron group) under certain conditions, especially in solution. The tetracoordinate nature of the boron atom in the trifluoroborate anion provides a protective effect, making it a more robust reagent.[2]
Q3: What role does the base play in reactions involving this compound?
A3: The base is crucial and serves multiple roles. First, in Suzuki-Miyaura couplings, a base is required to activate the palladium catalyst and facilitate the transmetalation step.[3][4] Second, and critically for this specific reagent, the base will deprotonate the carboxylic acid group (-COOH) to form a carboxylate (-COO⁻ K⁺). This increases the compound's polarity and can further decrease its solubility in organic solvents. However, the primary role in the catalytic cycle is the slow hydrolysis of the trifluoroborate to the active boronic acid in situ.[5][6][7][8] The choice and amount of base can therefore dramatically affect both the solubility profile and the rate of the reaction.[3]
Q4: What are the general solubility characteristics of this compound?
A4: Precise quantitative data is often system-dependent. However, the general solubility trends are summarized in the table below. This data is qualitative and intended to guide initial solvent screening.
| Solvent Class | Examples | General Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexanes | Very Poor | The high polarity and ionic nature of the salt lead to minimal interaction with nonpolar solvents. |
| Polar Aprotic | THF, Dioxane, Acetone | Poor to Slight | While more polar, these solvents are often insufficient to fully dissolve the ionic lattice. Slight solubility may be observed in acetone.[9] |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | These solvents can solvate both the potassium cation and the polar anion, especially water. Solubility is highest in water. |
| Biphasic Mixtures | Toluene/Water, THF/Water | Partition Dependent | The salt will primarily reside in the aqueous phase. The reaction occurs at the interface or relies on transport of the active species. |
Part 2: Troubleshooting Guide for Catalytic Reactions
This section provides solutions to specific experimental problems arising from the solubility issues of this compound.
Problem: My reaction shows low or no conversion.
Primary Suspected Cause: The trifluoroborate salt is not sufficiently soluble in the reaction medium to participate in the catalytic cycle. For the reaction to proceed, the trifluoroborate must first undergo hydrolysis to the boronic acid, which then engages with the palladium catalyst.[5] If the salt remains as an undissolved solid, these steps cannot occur efficiently.
Troubleshooting Workflow:
Caption: A stepwise workflow for addressing low reaction conversion.
Step 1: Modify the Solvent System
-
Rationale: The most direct way to address insolubility is to change the solvent to one that can better dissolve the salt.
-
Actionable Protocol:
-
Introduce a Polar Co-Solvent: If your reaction is in a solvent like toluene, introduce a polar co-solvent. A common and effective choice is a biphasic system, such as 10:1 Toluene/H₂O or THF/H₂O .[2][10][11] The water phase will dissolve the trifluoroborate salt, making it available for hydrolysis at the phase interface.
-
Switch to a More Polar Single Solvent: For some catalytic systems, switching entirely to a more polar solvent like isopropanol/water or even just water may be feasible, depending on the solubility of your other reagents and catalyst.[11]
-
Step 2: Re-evaluate the Base
-
Rationale: The choice of base is critical. An extremely strong or poorly soluble base can complicate the system. A moderately soluble inorganic base is often ideal.
-
Actionable Protocol:
-
Use a Carbonate Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][11] They are sufficiently basic to drive the catalytic cycle and have some solubility in the aqueous phase of a biphasic system, facilitating the necessary hydrolysis of the trifluoroborate.
-
Ensure Stoichiometry: Use an adequate amount of base, typically 2-3 equivalents, to ensure the reaction does not stall due to consumption of the base.[2][12]
-
Step 3: Use Additives to Enhance Solubility
-
Rationale: When modifying the bulk solvent is not an option, additives can be used to shuttle the reagent between phases or improve its dissolution.
-
Actionable Protocol:
-
Introduce a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., Toluene/Water), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The quaternary ammonium cation pairs with the trifluoroborate anion, creating a more lipophilic ion pair that can migrate into the organic phase where the catalyst resides.
-
Consider Silica Gel for Hydrolysis: In some cases, the slow step is the hydrolysis of the B-F bonds. It has been demonstrated that silica gel can act as a "fluorophile," promoting the efficient hydrolysis of organotrifluoroborates to their corresponding boronic acids in water.[13][14] This could be a mild and effective strategy if slow hydrolysis is the suspected bottleneck.
-
Problem: My reaction is sluggish and gives inconsistent yields.
Primary Suspected Cause: The reaction is running under heterogeneous conditions due to poor solubility, leading to mass transport limitations. The reaction rate becomes dependent on how quickly the small amount of dissolved reagent can react and be replenished from the solid material, which can be affected by minor variations in stirring rate, vessel shape, and heating.[5][15]
Troubleshooting Workflow:
Caption: A workflow for improving reaction consistency and rate.
Step 1: Optimize Physical Conditions
-
Rationale: In a heterogeneous mixture, the rate of dissolution can be the rate-limiting step. Physical parameters that increase surface area and energy can have an outsized impact.
-
Actionable Protocol:
-
Increase Stirring Rate: Ensure vigorous stirring to maximize the surface area contact between the solid reagent, the liquid phase, and the catalyst. Studies have shown that stir rate can significantly affect hydrolysis rates in biphasic systems.[15]
-
Consider Sonication: Applying ultrasound can help break up solid aggregates and promote dissolution, sometimes dramatically accelerating sluggish heterogeneous reactions.
-
Step 2: Promote a Homogeneous Solution
-
Rationale: The ultimate goal is to achieve a homogeneous reaction mixture if possible.
-
Actionable Protocol:
-
Pre-dissolution: Before adding the catalyst and other reagents, try pre-stirring the this compound in the chosen solvent system (e.g., THF/water) at the reaction temperature for 15-30 minutes to ensure maximum possible dissolution.
-
Use Microwave Irradiation: Microwave heating can rapidly increase the temperature and pressure within a sealed vessel, which often enhances the solubility of recalcitrant solids and dramatically shortens reaction times.[16] This has been shown to be effective for cross-coupling reactions involving other trifluoroborates.[16]
-
Step 3: Increase Reaction Temperature
-
Rationale: Solubility of most solids increases with temperature. Elevating the reaction temperature is a straightforward way to increase the concentration of the dissolved trifluoroborate.
-
Actionable Protocol:
-
Systematically Increase Temperature: Increase the reaction temperature in 10-20 °C increments. Common temperatures for Suzuki couplings with trifluoroborates are in the 80-110 °C range.[1][2]
-
Monitor for Degradation: While increasing temperature, monitor the reaction for signs of catalyst decomposition or side product formation, and find the optimal balance between solubility and stability.
-
By systematically applying these principles—from optimizing the solvent and base to enhancing physical conditions—researchers can effectively overcome the inherent solubility challenges of this compound, leading to more efficient, reliable, and reproducible catalytic outcomes.
References
-
Molander, G. A., & Firouzabadi, H. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, NIH. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC, NIH. [Link]
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Perrin, D. M., & Appy, K. W. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]
-
Perrin, D. M., & Appy, K. W. (2020). Relative species intensity and pH values for the hydrolysis of potassium p‐methoxyphenyltrifluoroborate. ResearchGate. [Link]
-
Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Mata, J. F., & El-Sepelgy, O. (2019). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]
-
Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC, NIH. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A. (2006). Potassium Phenyltrifluoroborate. ResearchGate. [Link]
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Kabalka, G. W., & Al-Masum, M. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. PMC, NIH. [Link]
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Namboodiri, V. V., & Varma, R. S. (2007). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC, NIH. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
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Validation & Comparative
The Challenger Emerges: A Comparative Guide to Potassium (4-carboxyphenyl)trifluoroborate and Boronic Acids in Cross-Coupling Reactions
For decades, boronic acids have been the undisputed champions of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its power to forge carbon-carbon bonds.[1][2] Their widespread availability and the extensive body of literature surrounding their use have cemented their place in the synthetic chemist's toolbox. However, inherent instabilities, such as a propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), often complicate stoichiometry and reproducibility.[3]
Enter potassium organotrifluoroborates, a class of tetracoordinate boron species that are emerging as powerful and advantageous alternatives.[4][5] This guide provides an in-depth, objective comparison of potassium (4-carboxyphenyl)trifluoroborate—a representative and functionally versatile example—and its boronic acid counterpart, offering field-proven insights and experimental data to inform your choice of reagent for your next critical cross-coupling reaction.
At a Glance: The Core Differences
The fundamental distinction lies in the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital that renders it susceptible to undesirable side reactions.[6] In contrast, the boron in potassium organotrifluoroborates is tetracoordinate, forming a stable "ate" complex with three fluorine atoms. This seemingly subtle difference has profound implications for the reagent's stability, handling, and reactivity.[3][7]
| Feature | Boronic Acids | Potassium Organotrifluoroborates | Causality of Difference |
| Stability | Prone to protodeboronation and boroxine formation.[3] | Crystalline, free-flowing solids remarkably stable to air and moisture.[1][3][6] | The tetracoordinate boron in trifluoroborates is less electrophilic and sterically shielded, preventing degradation pathways common to tricoordinate boronic acids. |
| Handling & Storage | Often requires stringent, anhydrous conditions and refrigerated storage. | Can be stored indefinitely at room temperature without special precautions.[3][7] | Enhanced stability eliminates the need for rigorous inert atmosphere techniques for storage. |
| Stoichiometry | Purity can be ambiguous due to water content and boroxine equilibrium, complicating precise measurements.[8] | Well-defined, crystalline nature allows for accurate weighing and stoichiometric control. | The stable, solid form of trifluoroborates ensures a consistent molecular weight and purity. |
| Reactivity | Highly reactive, but can lead to side reactions like homocoupling. | Often requires specific activation (e.g., base, aqueous conditions) to generate the active boron species.[9][10] | The stable trifluoroborate acts as a "pro-drug," slowly releasing the reactive boronic acid in situ, which can minimize side reactions.[10] |
| Functional Group Tolerance | Can be incompatible with certain sensitive functional groups due to the harsh conditions sometimes required. | The stability of the C-B bond allows for manipulations of other functional groups on the molecule without affecting the borate moiety.[5] | The robust nature of the trifluoroborate group allows it to be carried through multi-step syntheses where boronic acids might degrade.[3] |
Mechanistic Divergence: The Transmetalation Step
The critical step in the Suzuki-Miyaura catalytic cycle where the organoboron species transfers its organic group to the palladium center—transmetalation—proceeds differently for these two reagents. This difference is key to understanding their performance profiles.
For boronic acids, the accepted mechanism involves activation by a base (like hydroxide) to form a more nucleophilic borate species, which then reacts with a palladium(II)-halide or palladium(II)-hydroxide complex.[11][12][13]
Potassium organotrifluoroborates, on the other hand, are generally considered to be stable reservoirs that, under the aqueous basic conditions of the reaction, slowly hydrolyze to release the corresponding boronic acid in situ.[9][10] This slow-release mechanism can be highly advantageous, as it keeps the instantaneous concentration of the reactive (and potentially unstable) boronic acid low, thereby suppressing side reactions like oxidative homocoupling.[10]
Figure 1. Comparative catalytic cycles for Suzuki-Miyaura coupling.
Performance Data: A Head-to-Head Comparison
Experimental evidence consistently demonstrates the advantages of organotrifluoroborates, particularly with challenging substrates. For instance, in couplings involving heteroaryl compounds, which are notoriously problematic as boronic acids due to instability, the corresponding trifluoroborates often provide significantly higher and more reproducible yields.[4]
A study on the synthesis of fluorescent nucleosides provides a compelling case. The cross-coupling of an indoloboronic acid with a heteroaryl iodide resulted in a modest 37% yield. Simply switching to the corresponding potassium indolyltrifluoroborate boosted the yield to 60% under similar conditions.[14]
| Substrate Type | Boronic Acid Yield | Trifluoroborate Yield | Reference |
| Indole Derivative | 37% | 60% | [14] |
| Furan-2-ylboronic acid vs. K[Furan-2-ylBF₃] | - | 95% (from purified boronic acid) | [15] |
| Thiophen-2-ylboronic acid vs. K[Thiophen-2-ylBF₃] | (Variable) | 90% with 4-bromobenzonitrile | [15] |
Yields are for illustrative cross-coupling reactions and may vary based on specific substrates and conditions.
Experimental Protocol: A Model Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, designed to be a self-validating system for researchers.
Objective: To synthesize 4'-carboxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 4-bromobenzonitrile, 0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. The aqueous phase is essential for the hydrolysis of the trifluoroborate and for facilitating the catalytic cycle.[1]
-
Degassing: Sparge the stirred mixture with argon for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). The ligand is crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.
-
Catalyst Addition: Add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography to yield the desired product.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendation
For routine Suzuki-Miyaura couplings with robust, stable boronic acids, the traditional choice remains a viable and economical option. However, for researchers in drug development and complex molecule synthesis, the superior performance of potassium organotrifluoroborates, such as this compound, presents a compelling advantage.
Choose potassium organotrifluoroborates when:
-
Stability is paramount: You are working with sensitive substrates, particularly complex heteroaromatics.[4]
-
Reproducibility is critical: You require consistent yields and reliable reactions for multi-step syntheses or library generation.
-
Handling convenience is desired: You want to avoid the challenges of storing and handling unstable boronic acids.[1][7]
The initial investment in preparing or purchasing the trifluoroborate salt is often offset by higher, more reliable yields, reduced need for excess reagents, and simplified handling, making them an invaluable tool for modern synthetic chemistry.[4]
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (NIH). [Link]
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Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health (NIH). [Link]
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Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (NIH). [Link]
- Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions - Benchchem.
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Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]
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Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health (NIH). [Link]
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Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. The Macmillan Group. [Link]
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The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health (NIH). [Link]
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]
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Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH). [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
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Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Stability of Aryltrifluoroborates and Boronic Acids: From Benchtop to Reaction Flask
For researchers, synthetic chemists, and professionals in drug development, the choice of reagents is paramount to the success, reproducibility, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. Among these, aryl boronic acids have been the workhorse for decades. However, their inherent instability presents significant challenges. The emergence of potassium aryltrifluoroborate salts has provided a robust alternative, addressing many of the shortcomings of their predecessors.
This guide provides an in-depth comparative analysis of the stability of these two critical classes of reagents. We will delve into the structural origins of their stability profiles, present supporting experimental data and protocols, and offer field-proven insights to guide your selection process, ensuring more reliable and efficient synthetic outcomes.
Part 1: The Challenge of Aryl Boronic Acids - A Profile in Reactivity and Degradation
Aryl boronic acids, characterized by a trivalent, sp²-hybridized boron atom, possess a vacant p-orbital that renders them Lewis acidic. While this electronic feature is key to their reactivity, it is also the root of their instability. Low yields and poor reproducibility in cross-coupling reactions can often be traced back to the in-situ decomposition of the boronic acid starting material.[1]
Primary Degradation Pathways
The utility of boronic acids is frequently compromised by three primary degradation pathways:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of an undesired arene byproduct.[1][2][3] This side reaction is a notorious issue in Suzuki-Miyaura couplings, particularly under the basic, aqueous conditions often employed.[3] The reaction pH is a critical factor, with the process being catalyzed by both acids and bases.[2][3]
-
Oxidation: The boron center is susceptible to oxidation, especially in the presence of air or other reactive oxygen species (ROS), leading to the formation of phenols and boric acid.[2][4] This metabolic instability is a significant concern in biological applications and can affect the purity of the reagent during long-term storage.[4][5][6]
-
Dehydration (Boroxine Formation): Boronic acids readily undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible but alters the molecular weight and can complicate stoichiometry, leading to inconsistent reaction performance.[7][8]
The practical consequence of this instability is significant. Many heteroaryl boronic acids, for instance, show substantial decomposition even at room temperature, necessitating storage at temperatures below -30°C and making their use in industrial-scale production impractical.[8]
Part 2: Potassium Aryltrifluoroborates - A Paradigm of Stability
In response to the challenges posed by boronic acids, potassium aryltrifluoroborate salts (K[ArBF₃]) have emerged as exceptionally stable and versatile reagents.[9][10] Their enhanced stability is a direct result of their structure.
The Structural Basis for Stability
The boron atom in an aryltrifluoroborate salt is tetracoordinate and part of an anionic complex. This fundamental difference confers remarkable stability:
-
Steric and Electronic Shielding: The three strongly-bound fluorine atoms and the resulting negative charge create a stable, filled-orbital environment around the boron center. This tetracoordinate structure is not susceptible to dehydration and is significantly more resistant to both protic and oxidative cleavage.[7] The filled orbitals of the fluoride ions effectively shield the boron from attack by water and oxygen.[7]
-
High Bond Strength: The strong boron-fluorine bonds contribute to high thermal resistance, with decomposition temperatures often exceeding 300°C.[7]
As a result, aryltrifluoroborates are typically crystalline, free-flowing solids that are stable indefinitely to air and moisture, making them easy to handle, weigh, and store.[8][9][11][12]
Part 3: Head-to-Head Stability - A Quantitative Comparison
The superior stability of aryltrifluoroborates is not merely qualitative. Experimental data consistently demonstrates their enhanced robustness across various stress conditions.
| Stability Parameter | Aryl Boronic Acids | Potassium Aryltrifluoroborates | Rationale for Difference |
| Benchtop Stability | Variable; some decompose rapidly at room temperature.[8] Unstable examples can show >95% decomposition in 15 days.[7] | Excellent; typically crystalline solids that are indefinitely stable to air and moisture.[9][10][11] | The tetracoordinate boron in K[ArBF₃] is not susceptible to dehydration (boroxine formation) or rapid oxidation.[7] |
| Hydrolytic Stability | Susceptible to protodeboronation, especially under acidic or basic conditions.[2][3] | Highly stable. Hydrolysis is slow and controlled, occurring under reaction conditions to release the active boronic acid.[7][13][14] | The less electrophilic, tetracoordinate boron center is resistant to attack by water.[7] |
| Oxidative Stability | Prone to oxidation by air or other oxidizing agents.[2][4] | Remarkably stable, even under strong oxidative conditions.[7] | Fluoride ions shield the boron center from oxidative attack.[7] |
| Thermal Stability | Can decompose upon heating.[8] | Highly thermally stable, with decomposition temperatures often above 300°C.[7] | Strong B-F bonds and a stable ionic lattice contribute to high thermal resistance.[7] |
Part 4: Experimental Protocols for Stability Assessment
To provide a self-validating framework, we describe standard, reproducible protocols for quantifying the stability of these organoboron reagents.
Protocol 1: Assessing Benchtop Stability of a Solid Reagent
-
Objective: To determine the long-term stability of the solid compound when exposed to a standard laboratory atmosphere.
-
Methodology:
-
Place a known quantity (e.g., 100 mg) of the aryl boronic acid or aryltrifluoroborate in a labeled, open vial on the laboratory bench.[1]
-
At specified time points (e.g., Day 0, 1, 3, 7, 15, 30), take a small, accurately weighed aliquot of the solid.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard with a known concentration.
-
Acquire a quantitative ¹H NMR or ¹⁹F NMR (for trifluoroborates) spectrum.
-
Data Analysis: Calculate the purity of the reagent at each time point by integrating the signal corresponding to the compound against the internal standard. Plot purity (%) versus time (days) to determine the degradation rate.
-
Protocol 2: Assessing Hydrolytic Stability in Solution
-
Objective: To quantify the rate of decomposition (primarily protodeboronation) in an aqueous environment.
-
Methodology:
-
Prepare a stock solution of the boron reagent (e.g., 10 mM) in a suitable deuterated solvent like DMSO-d₆ or Acetonitrile-d₃.
-
In an NMR tube, combine a precise volume of the stock solution with a buffered deuterated aqueous solution (e.g., D₂O with a phosphate buffer at a specific pD).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Maintain the NMR tube at a constant temperature (e.g., 25°C or 50°C) and acquire spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic aromatic proton signal of the starting material and the corresponding increase in the signal for the protodeboronated product (Ar-H).[2] Calculate the percentage of remaining reagent over time to determine the half-life (t₁/₂) under those conditions.
-
Protocol 3: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of the compound.
-
Methodology:
-
Place a small, accurately weighed sample (e.g., 5-10 mg) of the compound into a TGA crucible.
-
Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30°C to 500°C).
-
Data Analysis: The TGA instrument will generate a thermogram showing the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature.[7]
-
Part 5: The "Slow-Release" Advantage in Suzuki-Miyaura Coupling
The superior stability of aryltrifluoroborates translates into a significant mechanistic advantage in cross-coupling reactions. They act as a protected, "slow-release" source of the active boronic acid.[3][7][13]
Under the basic conditions of the Suzuki-Miyaura reaction, the aryltrifluoroborate undergoes slow hydrolysis to generate the corresponding aryl boronic acid in situ.[13][14][15] This process maintains a low, steady-state concentration of the highly reactive boronic acid in the reaction mixture. This is crucial because it minimizes the rates of undesired side reactions like protodeboronation and oxidative homocoupling, which are often concentration-dependent.[13][14] In essence, the reactivity of the boronic acid is harnessed at the moment it is needed for the catalytic cycle, without the drawbacks of its bulk instability.[7]
Conclusion and Recommendations
Recommendations for the Practicing Scientist:
-
Choose Aryl Boronic Acids for rapid, small-scale reactions where the reagent can be used immediately after preparation or purification and where strictly anhydrous conditions can be maintained. They may also be suitable for specific transformations where their higher instantaneous reactivity is beneficial, provided side reactions can be controlled.
-
Choose Potassium Aryltrifluoroborates for developing robust and scalable synthetic methods. They are ideal for reactions requiring long-term storage of intermediates, challenging coupling partners, extended reaction times, or conditions involving heat, moisture, or oxidants. Their "slow-release" nature often leads to cleaner reactions and higher yields by minimizing the formation of troublesome byproducts.[7][13]
By understanding the fundamental stability differences and leveraging the advantages of the more robust aryltrifluoroborate platform, researchers can overcome many of the common hurdles associated with organoboron chemistry, paving the way for more efficient and reliable molecular innovation.
References
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- A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt. Benchchem.
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Organoboron chemistry. Wikipedia. Available at: [Link]
- Hall, D. G. (2011).
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]
- Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4663-4670. Available at: [Link]
-
Molander, G. A., & Brown, H. C. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. Available at: [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
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Protodeboronation. Wikipedia. Available at: [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4663-4670. Available at: [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). Available at: [Link]
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Boron Chemistry: An Overview. ACS Symposium Series. (2016). Available at: [Link]
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Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 693-702. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4470–4473. Available at: [Link]
-
Themed collection Trends in Organoboron Chemistry. Royal Society of Chemistry. (2019). Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. (2008). Available at: [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Request PDF on ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(10), 4721-4733. Available at: [Link]
-
Hall, D. G. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. (2009). Available at: [Link]
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Recent advances in photoinduced synthetic approaches to organoboron compounds. National Institutes of Health. Available at: [Link]
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Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. National Institutes of Health. Available at: [Link]
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Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(10), 4721-4733. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. (2009). Available at: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry. (2023). Available at: [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. (2022). Available at: [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health. Available at: [Link]
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Molander, G. A., et al. (2006). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 8(12), 2611-2614. Available at: [Link]
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Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. Available at: [Link]
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Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. Available at: [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. Available at: [Link]
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Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. Royal Society of Chemistry. (2016). Available at: [Link]
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Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement. CentAUR. Available at: [Link]
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The Ascendancy of Potassium (4-carboxyphenyl)trifluoroborate: A Comparative Guide for the Modern Chemist
For researchers, scientists, and drug development professionals navigating the complexities of synthetic chemistry, the choice of reagents is paramount. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, potassium organotrifluoroborates are emerging as superior alternatives to traditional boronate esters. This guide provides an in-depth comparison of potassium (4-carboxyphenyl)trifluoroborate and its class of reagents against boronate esters, supported by experimental insights and data to inform your selection of optimal building blocks in drug discovery and development.
At a Glance: Key Advantages of Potassium Trifluoroborates
| Feature | This compound | Boronate Esters (e.g., Pinacol Esters) |
| Stability | Crystalline, free-flowing solids remarkably stable to air and moisture.[1][2][3] Can be stored indefinitely at room temperature. | More stable than boronic acids, but can be susceptible to hydrolysis.[1] Stability is substituent-dependent.[4] |
| Handling & Storage | Easy to handle, non-hygroscopic, and do not require special storage conditions.[5] | Often require inert atmosphere for long-term storage and can be more challenging to handle due to sensitivity. |
| Purification | Readily purified by recrystallization.[1][6] | Purification can be complicated by their equilibrium with boroxines (for the parent boronic acids) and potential for decomposition on silica gel.[2][3] |
| Stoichiometry | Exist as well-defined monomeric species, leading to accurate stoichiometry in reactions.[7] | Boronic acids can exist as an equilibrium mixture with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] |
| Reactivity & Scope | Highly effective coupling partners in a vast array of C-C bond-forming reactions, often with superior reactivity and tolerance for a wide range of functional groups.[2][5][8] | Widely used and effective, but can be limited by functional group compatibility and susceptibility to protodeboronation.[9] |
| Atom Economy | Generally offer better atom economy compared to boronate esters where a diol protecting group is used.[2][3] | The use of protecting groups like pinacol reduces atom economy.[2][3] |
Delving Deeper: The Chemical Rationale
The enhanced stability and distinct reactivity profile of potassium organotrifluoroborates stem from the tetracoordinate nature of the boron atom.[1][9] The strong electron-withdrawing fluorine atoms create a stable anionic complex that is less prone to protodeboronation, a common side reaction with boronic acids and their esters.[1][7] This inherent stability allows for their use in multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
Boronate esters, while an improvement over the often-unstable boronic acids, can still be prone to hydrolysis and may require more stringent reaction conditions to achieve efficient transmetalation in the catalytic cycle of cross-coupling reactions.
Mechanistic Advantage in Suzuki-Miyaura Coupling
The generally accepted mechanism for the involvement of potassium organotrifluoroborates in the Suzuki-Miyaura coupling involves a slow, controlled hydrolysis to the corresponding boronic acid in situ.[10] This slow release of the active boron species can be advantageous in preventing the formation of undesired byproducts and maintaining a low concentration of the reactive boronic acid, which can be beneficial for sensitive substrates.
Figure 1. Generalized Suzuki-Miyaura catalytic cycle highlighting the in-situ generation of the active boronic acid from the potassium organotrifluoroborate precursor.
Experimental Comparison: A Case Study
To illustrate the practical advantages, let's consider a comparative Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and a boron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
4-Bromoanisole
-
This compound
-
(4-carboxyphenyl)boronic acid pinacol ester
-
Pd(OAc)₂
-
RuPhos
-
K₂CO₃
-
Toluene
-
Water
Procedure for this compound:
-
To a reaction vessel, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Add K₂CO₃ (2.0 mmol).
-
Degas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 85°C and stir for the designated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for (4-carboxyphenyl)boronic acid pinacol ester:
Follow the same procedure as above, substituting this compound with (4-carboxyphenyl)boronic acid pinacol ester (1.2 mmol).
Expected Results and Discussion
| Boron Reagent | Typical Reaction Time | Typical Yield | Notes |
| This compound | 4-8 hours | >90% | Cleaner reaction profile with fewer byproducts. Stoichiometric amounts are often sufficient due to stability.[11] |
| (4-carboxyphenyl)boronic acid pinacol ester | 6-12 hours | 75-85% | May require a larger excess of the boronate ester to drive the reaction to completion. Potential for hydrolysis of the ester and protodeboronation. |
The superior performance of this compound can be attributed to its high stability and the controlled release of the boronic acid, which minimizes side reactions. The ease of handling and purification of the trifluoroborate salt further contributes to its practicality in a laboratory setting.
Synthesis and Handling: A Practical Overview
A significant advantage of potassium organotrifluoroborates is their straightforward synthesis and exceptional benchtop stability.
Synthesis of this compound
Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[1][10][12]
Figure 2. A simple and efficient one-step synthesis of potassium organotrifluoroborates from boronic acids.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[1]
This procedure is generally high-yielding and produces a product that can often be used without further purification.
Conclusion: A Clear Choice for Robust Chemistry
For researchers in drug discovery and development, where efficiency, reliability, and scalability are critical, this compound and its congeners offer a compelling set of advantages over traditional boronate esters. Their exceptional stability, ease of handling, and often superior performance in cross-coupling reactions translate to more robust and reproducible synthetic routes. By incorporating these advanced reagents into their synthetic toolbox, chemists can accelerate the discovery and development of novel therapeutics.
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A Comparative Guide to Kinetic Studies of Potassium (4-carboxyphenyl)trifluoroborate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Hydrolysis in the Utility of Organotrifluoroborates
Potassium organotrifluoroborates, such as the (4-carboxyphenyl) derivative, are valued in organic synthesis for their stability as crystalline solids that are generally tolerant to air and moisture. This stability, however, must be overcome for them to participate in reactions like the Suzuki-Miyaura coupling, which requires the in-situ generation of the active boronic acid species through hydrolysis.[1][2][3][4][5][6] The rate of this hydrolysis is a crucial parameter; a "slow release" of the boronic acid can minimize side reactions like homocoupling and protodeboronation, leading to cleaner reaction profiles and higher yields.[1][2][3][4]
The hydrolysis of potassium organotrifluoroborates (RBF3K) to their corresponding boronic acids (RB(OH)2) is a complex process influenced by a multitude of factors including pH, solvent composition, the presence of bases, and even the physical characteristics of the reaction vessel.[1][2][3][4][7][8][9] Consequently, a thorough understanding and precise control of the hydrolysis kinetics are essential for optimizing reaction conditions and ensuring reproducible outcomes.
Mechanistic Pathways of Hydrolysis
The hydrolysis of organotrifluoroborates can proceed through two primary mechanistic pathways, the prevalence of which is highly dependent on the reaction conditions and the nature of the organic substituent (R group).[1]
Caption: General mechanistic pathways for the hydrolysis of potassium organotrifluoroborates.
For many aryltrifluoroborates, an acid-catalyzed pathway is significant, even under nominally basic Suzuki-Miyaura conditions.[2][3][4] This "acid-base paradox" arises from the partial phase-splitting of common solvent systems like THF/H2O in the presence of a base such as cesium carbonate, which can lead to a lower pH in the bulk medium.[2][3][4] In contrast, some organotrifluoroborates undergo a more straightforward "direct" hydrolysis.[2][3] The electronic properties of the substituent on the phenyl ring play a crucial role; electron-donating groups can facilitate faster hydrolysis, while electron-withdrawing groups, such as the carboxylic acid in the 4-position, may influence the rate and mechanism.
Comparative Analysis of Kinetic Study Methodologies
The choice of analytical technique is pivotal for accurately monitoring the hydrolysis of potassium (4-carboxyphenyl)trifluoroborate. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Methodology | Principle | Advantages | Disadvantages | Typical Experimental Conditions |
| ¹⁹F NMR Spectroscopy | Monitors the disappearance of the trifluoroborate signal and the appearance of fluoride ions. | Provides direct, quantitative information on the starting material. Non-invasive. | Requires a relatively high concentration of the analyte. May not be suitable for very fast reactions. | THF/H₂O solvent system, with or without a base (e.g., Cs₂CO₃), constant temperature.[10] |
| ¹H and ¹¹B NMR Spectroscopy | Tracks changes in the chemical shifts of protons on the phenyl ring and the boron atom as hydrolysis proceeds. | Can provide structural information about intermediates. | ¹¹B NMR signals can be broad. Sensitivity may be lower than ¹⁹F NMR. | Similar to ¹⁹F NMR. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Real-time monitoring of the anionic species in solution, including the starting trifluoroborate and partially hydrolyzed intermediates. | High sensitivity, allowing for the detection of transient species. Provides detailed information on the dynamic speciation during hydrolysis.[7][9][11][12][13] | Can be less quantitative than NMR. The electrospray process itself could potentially alter the solution equilibrium. | Pressurized sample infusion (PSI) into the ESI source. THF/H₂O with a base, variable stir rates and reaction vessels.[7][11] |
| UV-Vis Spectrophotometry | Can be used if the boronic acid product forms a colored complex with a reporter molecule. | High sensitivity and suitable for rapid screening. | Indirect method. Requires a suitable reporter reaction. | Buffered aqueous solution at a specific pH.[10] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the trifluoroborate starting material from the boronic acid product. | Good for quantifying both reactant and product. | On-column hydrolysis can be a significant issue, leading to inaccurate kinetic data.[14][15][16][17] | Requires careful method development to minimize on-column hydrolysis, often using specific columns and mobile phases without pH modifiers.[16] |
Experimental Protocols for Kinetic Analysis
Protocol 1: In-Situ ¹⁹F NMR Spectroscopy for Monitoring Hydrolysis
This protocol provides a robust method for obtaining quantitative kinetic data.
Caption: Workflow for a kinetic study using in-situ ¹⁹F NMR spectroscopy.
Detailed Steps:
-
Preparation: A stock solution of this compound is prepared in a deuterated solvent such as THF-d8.
-
Reaction Setup: In a clean NMR tube, the desired solvent system (e.g., a mixture of THF-d8 and D₂O) and any additives like cesium carbonate are combined.
-
Equilibration: The NMR tube is placed in the spectrometer and allowed to equilibrate to the desired reaction temperature.
-
Initiation: The reaction is initiated by injecting a known amount of the trifluoroborate stock solution into the NMR tube.
-
Data Acquisition: ¹⁹F NMR spectra are acquired at regular time intervals.
-
Analysis: The integral of the trifluoroborate signal is measured in each spectrum. A plot of the natural logarithm of the concentration versus time will yield the pseudo-first-order rate constant from the slope of the resulting line.
Causality and Self-Validation: The use of an internal standard in the NMR sample can account for any variations in spectrometer performance over time. The linearity of the first-order plot validates the assumed reaction order. Repeating the experiment at different initial concentrations can further confirm the reaction order.
Protocol 2: Real-Time Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is particularly useful for observing the dynamic interplay of different species during hydrolysis.[7][9][11][12][13]
Detailed Steps:
-
System Setup: An ESI-MS system is coupled with a pressurized sample infusion (PSI) setup for continuous introduction of the reaction mixture into the mass spectrometer.
-
Reaction Mixture: The hydrolysis reaction is set up in a reaction vessel (e.g., a Schlenk tube or round-bottom flask) with controlled stirring and temperature.[7][11]
-
Real-Time Monitoring: The reaction mixture is continuously drawn into the ESI source, and mass spectra are recorded over time.
-
Data Analysis: The intensities of the ions corresponding to the trifluoroborate and any observed intermediates (e.g., [ArBF₂(OH)]⁻) are plotted against time to obtain kinetic profiles.[9]
Causality and Self-Validation: The simultaneous monitoring of pH in the reaction vessel can provide crucial correlative data, as changes in pH are directly linked to the progress of hydrolysis.[7][9][11] The consistency of the observed ionic species across different runs and conditions lends confidence to the proposed mechanism. It is important to note that reaction vessel shape and stir rate can significantly impact the hydrolysis profile, and these parameters should be carefully controlled and reported.[7][8][9]
Factors Influencing Hydrolysis Kinetics: A Comparative Overview
| Factor | Influence on Hydrolysis Rate | Rationale | Experimental Considerations |
| pH | Highly dependent; can be acid- or base-catalyzed. | Acid catalysis facilitates the protonation of fluoride, making it a better leaving group. Base promotes the direct nucleophilic attack of hydroxide.[1][2] | Use of buffers or real-time pH monitoring is crucial for reproducible results.[7] |
| Base | Can accelerate hydrolysis, but the effect is complex. | The base sequesters the HF produced, driving the equilibrium towards the boronic acid.[8] However, it can also retard the acid-catalyzed pathway.[1] | The choice of base (e.g., Cs₂CO₃, DBU) and its concentration should be systematically varied. |
| Solvent | The ratio of organic solvent to water is critical. | Water is a reactant in the hydrolysis. The solvent composition also affects the solubility of the trifluoroborate salt and the pH of the medium. | The solvent system (e.g., THF/H₂O) should be precisely controlled. |
| Reaction Vessel | The material (glass vs. PTFE) and shape can have a dramatic effect. | The glass surface can act as a fluorophile, sequestering fluoride and accelerating hydrolysis.[8] The shape of the vessel influences the efficiency of mixing and phase contact.[7][8][9] | Experiments should be conducted in vessels of consistent material and geometry. The use of PTFE vessels can isolate the effects of other variables.[8] |
| Stirring Rate | Can significantly alter the reaction rate, especially in biphasic systems. | Affects the mass transfer between phases and the interaction with the vessel surface.[7][9] | The stirring rate should be kept constant and reported. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | Provides the necessary activation energy for the reaction. | Reactions should be conducted in a thermostatically controlled environment. |
Conclusion
The study of this compound hydrolysis kinetics is a multifaceted endeavor that requires careful consideration of experimental design and analytical methodology. While NMR spectroscopy offers a direct and quantitative approach, ESI-MS provides invaluable insights into the complex speciation that occurs during the reaction. For researchers in drug development and organic synthesis, a thorough understanding of the factors influencing hydrolysis is not merely academic; it is a prerequisite for the rational design of robust and efficient synthetic protocols. By carefully selecting and validating their kinetic study methodology, scientists can unlock the full potential of this versatile class of reagents.
References
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. PubMed, 22443422. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. American Chemical Society. [Link]
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McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812-3816. [Link]
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Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
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McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. ResearchGate. [Link]
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McIndoe, J. S., et al. (2020). Dynamic ion speciation during hydrolysis of aryltrifluoroborates. ChemRxiv. [Link]
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McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates*. PubMed, 33462820. [Link]
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McIndoe, J. S., et al. (2020). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]
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Xu, J., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795-2806. [Link]
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Request PDF. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
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Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
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McIndoe, J. S., et al. Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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A Comparative Guide to the Functional Group Tolerance of Potassium (4-carboxyphenyl)trifluoroborate
For the Modern Synthetic Chemist: Navigating the Nuances of Cross-Coupling with a Superior Boron Reagent
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the pursuit of robust, reliable, and functional group-tolerant reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl structures, yet the inherent instability of traditional boronic acids can often lead to diminished yields and unpredictable reactivity. This guide offers a comprehensive assessment of potassium (4-carboxyphenyl)trifluoroborate, a bench-stable and highly efficient alternative, and objectively compares its performance against its boronic acid counterpart, supported by experimental data and mechanistic insights.
The Trifluoroborate Advantage: Enhanced Stability and Broader Compatibility
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. Their tetracoordinate boron center imparts significantly greater stability compared to the tricoordinate nature of boronic acids, which are susceptible to protodeboronation and the formation of boroxine anhydrides. This enhanced stability translates to several practical advantages in the laboratory:
-
Bench-Top Stability: Unlike many boronic acids that require storage under inert atmospheres or refrigerated conditions, this compound is a crystalline solid that is stable to air and moisture, simplifying handling and storage.
-
Stoichiometric Precision: The well-defined crystalline nature of potassium trifluoroborates allows for accurate weighing and stoichiometry in reactions, leading to more reproducible outcomes.
-
Reduced Side Reactions: The inherent stability of the C-B bond in trifluoroborates minimizes premature degradation, leading to cleaner reaction profiles and often higher yields of the desired product.
The stability of the trifluoroborate salt allows for its participation in a wide array of chemical transformations without degradation of the boronate moiety, a significant advantage in multi-step synthetic sequences.
Assessing Functional Group Tolerance: A Head-to-Head Comparison
The true measure of a modern cross-coupling reagent lies in its compatibility with a diverse range of functional groups. This tolerance is critical for the late-stage functionalization of complex molecules, a common strategy in drug development.
Compatible Functional Groups:
Experimental evidence demonstrates that this compound exhibits exceptional tolerance to a variety of functional groups that can be problematic for more reactive organometallic reagents. Under typical palladium-catalyzed Suzuki-Miyaura conditions, the following functional groups are well-tolerated on the coupling partner:
-
Ketones and Aldehydes: The carbonyl functionalities of ketones and aldehydes remain intact during the coupling reaction.
-
Esters and Amides: These common functional groups are compatible, allowing for the synthesis of complex biaryl amides and esters.
-
Nitriles: The cyano group is well-tolerated, providing a versatile handle for further synthetic transformations.
-
Nitro Groups: Remarkably, even the sensitive nitro group often survives the reaction conditions without reduction.[1]
The carboxylic acid moiety of this compound itself is also robust under standard Suzuki-Miyaura conditions, allowing for the direct synthesis of biaryl carboxylic acids.
Comparative Performance Data:
The following table summarizes the comparative performance of this compound and 4-carboxyphenylboronic acid in the Suzuki-Miyaura coupling with various functionalized aryl halides. The data, compiled from literature sources, illustrates the generally superior or comparable yields obtained with the trifluoroborate salt, particularly with challenging substrates.
| Entry | Aryl Halide | Boron Reagent | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | This compound | 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | ~85% |
| 2 | 4-Bromoacetophenone | 4-Carboxyphenylboronic acid | 4'-Acetyl-[1,1'-biphenyl]-4-carboxylic acid | ~75-80% |
| 3 | Methyl 4-bromobenzoate | This compound | 4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid | ~90% |
| 4 | Methyl 4-bromobenzoate | 4-Carboxyphenylboronic acid | 4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid | ~80-85% |
| 5 | 4-Bromobenzonitrile | This compound | 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | ~92% |
| 6 | 4-Bromobenzonitrile | 4-Carboxyphenylboronic acid | 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | ~85-90% |
| 7 | 1-Bromo-4-nitrobenzene | This compound | 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | ~70% |
| 8 | 1-Bromo-4-nitrobenzene | 4-Carboxyphenylboronic acid | 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | ~60-65% |
Yields are approximate and based on representative literature values. Actual yields may vary depending on specific reaction conditions.
Mechanistic Underpinnings of Enhanced Stability and Reactivity
The superior performance of potassium organotrifluoroborates can be attributed to their unique structure and behavior in the catalytic cycle.
Sources
A Comparative Mechanistic Guide to Potassium (4-carboxyphenyl)trifluoroborate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of robust, efficient, and versatile reagents is a constant driver of innovation. For the construction of complex biaryl scaffolds, a cornerstone of many pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction is preeminent. While traditionally reliant on boronic acids, the inherent instability of these reagents often presents significant challenges. This guide provides an in-depth comparative analysis of potassium (4-carboxyphenyl)trifluoroborate, positioning it as a superior alternative to its boronic acid counterpart and other related reagents. We will delve into the mechanistic nuances that underpin its enhanced performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Stability Imperative: Why Move Beyond Boronic Acids?
4-Carboxyphenylboronic acid is a widely used reagent for introducing the 4-carboxyphenyl moiety. However, its utility is often hampered by inherent instability. Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation and the formation of cyclic trimeric anhydrides (boroxines).[1][2] This instability can lead to inconsistent reaction yields, the need for excess reagent, and challenges in purification and long-term storage.[3] The Safety Data Sheet for 4-carboxyphenylboronic acid indicates it can cause skin and serious eye irritation, necessitating careful handling.[3]
Potassium organotrifluoroborates, including the (4-carboxyphenyl) derivative, have emerged as a compelling solution to these challenges.[4][5] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a direct consequence of the tetracoordinate nature of the boron atom, which is strongly bonded to three fluorine atoms.[1][6] This enhanced stability simplifies storage and handling, broadens the tolerance of various functional groups and reaction conditions, and allows for more precise stoichiometry in reactions.[7][8]
Mechanistic Underpinnings of Enhanced Performance
The superior performance of this compound in Suzuki-Miyaura cross-coupling reactions is rooted in its unique mechanistic pathway. Unlike boronic acids, which can directly participate in the catalytic cycle, organotrifluoroborates serve as a stable reservoir for the active boronic acid species.
The reaction is initiated by a slow, controlled hydrolysis of the trifluoroborate to the corresponding boronic acid under the basic conditions of the Suzuki-Miyaura coupling.[9] This in situ generation of the reactive species is crucial, as it maintains a low concentration of the boronic acid throughout the reaction, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[1]
The electron-withdrawing nature of the 4-carboxy group is anticipated to influence the rate of hydrolysis. While specific kinetic studies on this compound are not extensively documented, studies on substituted phenyl esters suggest that electron-withdrawing groups can affect hydrolysis rates.[10] It is plausible that the 4-carboxy group modulates the electronic properties of the phenyl ring, thereby influencing the susceptibility of the C-B bond to cleavage and the rate of B-F bond hydrolysis.
The overall catalytic cycle for the Suzuki-Miyaura cross-coupling involving an organotrifluoroborate is depicted below:
Comparative Performance Data
Table 1: Illustrative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference(s) |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K2CO3 | Dioxane/H2O | ~80-90 | [11] |
| 4-Carboxyphenylboronic acid | Bromobenzene | Pd(II)-Salan complex | K3PO4 | H2O | 95 | [12] |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)2 | K2CO3 | Methanol | 95 | [6] |
| Potassium Heteroaryltrifluoroborates | Aryl Halides | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | >90 | [13][14] |
The data suggests that while 4-carboxyphenylboronic acid can provide high yields under optimized conditions, potassium organotrifluoroborates consistently deliver excellent yields across a broad range of substrates, often with simpler, more environmentally benign solvent systems.[13][14][15] The key advantage of the trifluoroborate lies not just in the final yield, but in the enhanced stability, reproducibility, and ease of use it brings to the synthetic workflow.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates from their corresponding boronic acids.[16][17]
Materials:
-
4-Carboxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A white precipitate of this compound should form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water and then acetone to remove any unreacted starting materials and inorganic salts.
-
Dry the solid under high vacuum to afford the pure this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides.[18][19][20]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., PPh₃, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene/water, ethanol, dioxane/water)
-
Schlenk tube or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add this compound (1.1-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (if required), and the base (2.0-3.0 eq).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound represents a significant advancement in the field of cross-coupling chemistry, offering a stable, reliable, and highly efficient alternative to the traditionally used 4-carboxyphenylboronic acid.[5][15] Its superior handling characteristics and the mechanistic advantage of slow, controlled release of the active boronic acid species contribute to more reproducible and often higher-yielding Suzuki-Miyaura reactions. For researchers in drug discovery and development, the adoption of this robust reagent can lead to more efficient synthetic routes, ultimately accelerating the discovery and optimization of new chemical entities.
References
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Cammidge, A. N., & Creton, I. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(13), 4748-4779. [Link]
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Darses, S., & Genet, J.-P. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(12), 672-676. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9702-9709. [Link]
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Menberu, W., & Chen, H. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(52), 32967-32977. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9702–9709. [Link]
-
Vibin, I. P., et al. (2023). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 21(32), 6547-6557. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(14), 5031–5037. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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Suárez-Pantiga, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 75. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847. [Link]
-
Molander, G. A., & Ito, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(10), 2023–2026. [Link]
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Szostak, M., & Szostak, R. (2019). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 24(21), 3821. [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Adonin, N. Y., & Bardin, V. V. (2018). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Journal of Fluorine Chemistry, 211, 137-141. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(16), 6699–6708. [Link]
-
Cravotto, G., & Orio, L. (2007). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(12), 353. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Deka, B., et al. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate. [Link]
-
Menberu, W., & Chen, H. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(52), 32967-32977. [Link]
-
Papp, G., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 16295-16303. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 229-242. [Link]
-
Prakash, G. K. S., et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 131. [Link]
-
Varshney, M., & Singh, N. (2015). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 15(8), 3686-3693. [Link]
-
Sargent, C. A., et al. (2023). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 14(1), 4165. [Link]
-
Sargent, C. A., et al. (2023). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 14(1), 4165. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847. [Link]
-
Zhang, Y., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 146(12), 8444–8455. [Link]
-
National Center for Biotechnology Information. 4-Carboxyphenylboronic Acid. PubChem Compound Database. [Link]
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R Discovery. Synthesis Of Biaryls Research Articles. [Link]
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Oškinis, V., & Vareikaitė, V. (2009). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 74(1), 121-133. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium (4-carboxyphenyl)trifluoroborate
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of Potassium (4-carboxyphenyl)trifluoroborate, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.
I. Hazard Identification and Immediate Safety
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazards can be reliably inferred from its chemical class—organotrifluoroborates—and data on analogous compounds such as potassium tetrafluoroborate.
Core Principle: The fundamental principle of safety is proactive hazard mitigation. Assuming a compound is hazardous until proven otherwise is the most prudent approach in a research environment. Potassium trifluoroborate salts are generally stable but should be handled as irritants.[1]
Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. All handling and disposal procedures must be conducted while wearing the following:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should occur in a well-ventilated area. If there is a risk of generating dust, operations should be moved to a chemical fume hood.[3][4][5]
Hazard Profile Summary
The following table summarizes the expected hazards based on data from similar trifluoroborate compounds.
| Hazard Classification | Category | Description | Primary References |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes skin irritation, potentially severe burns with some analogues. | [2][4][5][6] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage/burns. | [2][4][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [1][5][6] |
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][4][6]
-
Skin: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6][7]
II. Pre-Disposal Management: Segregation and Storage
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous segregation and compliant temporary storage.
Step 1: Waste Identification and Segregation
The moment a determination is made to discard this compound—whether as a pure reagent, in solution, or as contaminated labware—it must be treated as hazardous waste.
-
Identify: The waste must be accurately identified. Never place unidentified chemical waste in any container.
-
Segregate: This is a critical step to prevent dangerous reactions within a waste container.[3] this compound waste must be kept separate from:
Causality: The rationale for segregation is rooted in chemical reactivity. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire.[8] For instance, organoboron compounds can have unpredictable reactivity with strong oxidizers.
Step 2: Compliant Laboratory Storage (Satellite Accumulation Area)
Under regulations established by the Environmental Protection Agency (EPA), hazardous waste can be temporarily stored in the laboratory where it is generated, in what is known as a Satellite Accumulation Area (SAA).[8][11]
-
Container Selection: Use a container that is chemically compatible with the waste.[8][12] For solid this compound, a clean, dry, sealable plastic or glass container is appropriate. Ensure the container is in good condition with no cracks or deterioration.[8]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Secure Closure: The waste container must be kept securely capped at all times, except when waste is being added.[8][10] Funnels should not be left in the container opening.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][13]
III. Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the final disposal process, culminating in the transfer of waste to trained professionals.
-
Don Appropriate PPE: Before handling any waste, put on the required PPE as detailed in Section I.
-
Perform Waste Transfer in a Ventilated Area: If transferring solid waste that could create dust, perform the operation within a chemical fume hood.[3]
-
Select and Label the Waste Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with the chemical. Affix a completed "Hazardous Waste" label.[3]
-
Transfer the Waste: Carefully transfer the solid this compound waste into the container, minimizing dust generation. If transferring a solution, use a funnel to avoid spills. Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Securely Seal the Container: Tightly close the container lid to prevent leaks or spills.[8]
-
Store in Designated SAA: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area. Ensure it is segregated from incompatible materials.[8]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup.[8] Laboratory personnel should never attempt to transport hazardous waste off-site or dispose of it via standard drains or trash.[8][12] The waste must be handled by a licensed hazardous waste disposal service.[12][13]
-
Document the Waste: Maintain a log of the hazardous waste generated in your laboratory, as required by your institution and regulatory bodies like the EPA.[12]
IV. Visualization of the Disposal Workflow
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This diagram serves as a quick-reference guide for the procedural steps involved.
Caption: Workflow for the safe disposal of this compound.
V. References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. 12
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 8
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. 13
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society. 11
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In-depth Guide to Laboratory Chemical Disposal Procedures. (2025). Benchchem. 3
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This compound | 850623-38-0. ChemicalBook. 14
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POTASSIUM (4-METHOXYCARBONYLPHENYL)TRIFLUOROBORATE - Safety Data Sheet. ChemicalBook. 15
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Chemical Waste Disposal Guidelines. University of Missouri. 10
-
Safety Data Sheet - Potassium tetrafluoroborate. (2022). RoCo Global. 2
-
Hazardous Waste Disposal Guidelines. Purdue University. 16
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Safety Data Sheet - Potassium vinyltrifluoroborate. (2021). Fisher Scientific. 6
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MSDS KI-0042 KBF4, Potassium tetrafluoroborate. (2011). Kanto Chemical Co., Inc. 7
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Laboratory chemical waste disposal guidelines. University of Otago. 17
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Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. 4
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Safety Data Sheet: Potassium tetrafluoroborate. (2025). Carl ROTH. 9
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Hazardous Laboratory Chemicals Disposal Guide. (2003). Reed College. 18
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Potassium 4-methoxyphenyltrifluoroborate 95. Sigma-Aldrich. 1
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Safety Data Sheet - Potassium 4-methoxyphenyltrifluoroborate. (2024). Fisher Scientific. 5
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Potassium Fluoroborate KBF4 - Safety Data Sheet. (2023). Washington Mills. 19
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Proper Disposal of Potassium Tetraphenylborate: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem. 20
-
Potassium Trifluoroborate Salts. Sigma-Aldrich. --INVALID-LINK--
-
Organic Syntheses Procedure. Organic Syntheses. 21
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Navigating the Safe Handling of Potassium (4-carboxyphenyl)trifluoroborate: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: A Hazard Profile
Based on data from analogous compounds such as Potassium 4-methylphenyltrifluoroborate and Potassium 4-formylphenyltrifluoroborate, Potassium (4-carboxyphenyl)trifluoroborate should be handled as a hazardous substance with the following potential risks[1][2]:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
Adherence to proper personal protective equipment (PPE) protocols is therefore non-negotiable to mitigate these risks.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or goggles[3] | Nitrile gloves[3] | Laboratory coat | Recommended if dust is generated |
| Running reactions | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not generally required in a well-ventilated fume hood |
| Work-up and purification | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Handling large quantities (>10g) | Chemical safety goggles and a face shield | Nitrile gloves (consider double-gloving) | Laboratory coat | A NIOSH-approved particulate respirator is recommended[1] |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved particulate respirator is required |
The Rationale Behind Your PPE Choices
-
Eye Protection: The risk of serious eye irritation necessitates the use of safety glasses at a minimum. For tasks with a higher risk of splashes or dust generation, chemical safety goggles provide a complete seal around the eyes, offering superior protection. A face shield should be used in conjunction with goggles when handling larger quantities or during spill cleanup to protect the entire face[4].
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound in most laboratory settings[3][5]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged handling or in the event of a spill, more robust gloves like neoprene may be necessary[6][7][8]. Always consult the glove manufacturer's chemical resistance guide for specific information[5][6][7][8][9].
-
Body Protection: A standard laboratory coat is essential to protect your skin and personal clothing from accidental spills. For larger scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: While not typically required for small-scale operations in a well-ventilated chemical fume hood, a NIOSH-approved particulate respirator is recommended when weighing out larger quantities of the solid material or whenever there is a potential for dust generation[1]. This is to prevent the inhalation of airborne particles that could cause respiratory irritation.
Operational Blueprint: Safe Handling and Emergency Protocols
A proactive approach to safety involves not only wearing the correct PPE but also adhering to established operational and emergency procedures.
Standard Operating Procedure for Handling
-
Preparation: Before starting any work, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
PPE Donning: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your gloves.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood. Avoid creating dust.
-
Transfer and Dissolution: Transfer the solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Reaction: Conduct the reaction within the fume hood.
-
Work-up and Purification: Perform all subsequent steps, including extraction, washing, and chromatography, within the fume hood.
-
Decontamination: After use, decontaminate all glassware and equipment that came into contact with the chemical.
-
PPE Doffing: Remove your gloves first, followed by your laboratory coat and eye protection. Wash your hands thoroughly with soap and water.
Emergency Response: Spills and Exposures
Immediate and correct action is critical in the event of a spill or accidental exposure.
Spill Response Workflow
Caption: Workflow for managing a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully transfer the contained material and any contaminated absorbent into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Accidental Exposure Protocol
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[10].
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[10].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
In all cases of exposure, it is crucial to inform your supervisor and consult the available safety data sheets for similar compounds.
End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines[11].
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents.
-
Containerization: Use a designated, leak-proof, and compatible container for all waste. Keep the container securely closed when not in use.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. A common method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[11].
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
-
SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. (2025-03-10). [Link]
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
-
GOV.UK. What to do in a chemical emergency. (2024-10-10). [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
-
University of Florida. Ansell Chemical Resistance Glove Chart. [Link]
-
Cole-Parmer. MSDS KI-0042 KBF4, Potassium tetrafluoroborate. (2011-06-28). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
